molecular formula C8H4BrF3O2 B1282308 3-Bromo-4-(trifluoromethoxy)benzaldehyde CAS No. 85366-66-1

3-Bromo-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B1282308
CAS No.: 85366-66-1
M. Wt: 269.01 g/mol
InChI Key: OCIAOFZMQWTYNX-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4BrF3O2 and its molecular weight is 269.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAOFZMQWTYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522348
Record name 3-Bromo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85366-66-1
Record name 3-Bromo-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-(trifluoromethoxy)benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of complex organic molecules. This document outlines its chemical properties, safety information, a detailed experimental protocol for its synthesis, and its role in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is an aromatic aldehyde containing both a bromine atom and a trifluoromethoxy group. These functional groups make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 85366-66-1[1][2][3][4][5]
Molecular Formula C₈H₄BrF₃O₂[2][6]
IUPAC Name This compound[7]
Synonyms 3-Bromo-4-trifluoromethoxy-benzaldehyde

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 269.02 g/mol [2][4][6]
Boiling Point 97 °C at 10 mm Hg[3]
Appearance Colorless oil[3]
Melting Point Not available
Density Not available

Safety and Handling

This compound is classified as a hazardous substance. Proper safety precautions must be observed during handling and storage.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation[7]
Eye IrritationH319Causes serious eye irritation[7]
Respiratory IrritationH335May cause respiratory irritation[7]

Handling Recommendations:

  • Avoid inhalation, and contact with eyes and skin.[2]

  • Use in a well-ventilated area with appropriate exhaust.[2]

  • Wear personal protective equipment, including safety goggles, protective gloves, and impervious clothing.[2]

  • Ensure an accessible safety shower and eye wash station are nearby.[2]

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[6] Its structure is valuable for constructing complex molecules with potential biological activity.[6] The presence of the trifluoromethoxy group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive site for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. It is frequently employed in the development of active ingredients for drugs targeting a range of diseases, including those with anti-inflammatory and antimicrobial properties.[6]

Experimental Protocol: Synthesis

The following is a detailed experimental protocol for the synthesis of this compound via the oxidation of 3-bromo-4-trifluoromethoxybenzyl alcohol.[3]

Materials:

  • 3-bromo-4-trifluoromethoxybenzyl alcohol (27 g, 0.1 mol)

  • Sulphuric acid (29.4 g, 0.3 mol)

  • Potassium dichromate (9.7 g, 0.033 mol)

  • Methylene chloride (250 ml + 100 ml)

  • "Aliquat" 336 (tricaprylmethylammonium chloride) (2 ml)

  • Water (50 ml + 100 ml + 100 ml + 100 ml)

  • Saturated sodium bicarbonate solution (100 ml)

  • Sodium sulphate

Procedure:

  • A solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.

  • A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of "Aliquat" 336 is added to the solution.

  • 9.7 g (0.033 mol) of potassium dichromate is then added to the reaction mixture.

  • The temperature is maintained at approximately 25°C for 2 hours, with slight cooling if necessary.

  • After 2 hours, 100 ml of water is added to the mixture.

  • The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.

  • The combined organic phases are washed sequentially with 100 ml of water (twice), 100 ml of saturated sodium bicarbonate solution, and finally with 100 ml of water.

  • The washed organic phase is dried over sodium sulphate.

  • The solvent is removed by evaporation in vacuo.

  • The resulting residue is purified by distillation to yield 3-bromo-4-trifluoromethoxybenzaldehyde.

Yield: 20.4 g (75.8% of theoretical yield).[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 3-Bromo-4-trifluoromethoxybenzyl alcohol in CH₂Cl₂ Reaction Oxidation (2h @ 25°C) Start->Reaction Add Reagents H₂SO₄, H₂O, Aliquat 336, K₂Cr₂O₇ Reagents->Reaction Add Workup Aqueous Workup: 1. H₂O Quench 2. Phase Separation 3. Extraction with CH₂Cl₂ Reaction->Workup Proceed to Wash Washing Steps: 1. H₂O (x2) 2. Sat. NaHCO₃ 3. H₂O Workup->Wash Combined Organic Phases Dry_Evap Drying (Na₂SO₄) & Solvent Evaporation Wash->Dry_Evap End 3-Bromo-4-(trifluoromethoxy)- benzaldehyde (Product) Dry_Evap->End Purify by Distillation

Caption: Oxidation synthesis of this compound.

References

3-Bromo-4-(trifluoromethoxy)benzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound, with the CAS number 85366-66-1, is a substituted benzaldehyde derivative.[1][2] Its unique structure, featuring a bromine atom, a trifluoromethoxy group, and an aldehyde functional group, makes it a versatile building block in organic synthesis.[2]

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₄BrF₃O₂PubChem[1], MySkinRecipes[2]
Molecular Weight 269.01 g/mol PubChem[1]
Alternate Molecular Weight 269.02 g/mol MySkinRecipes[2], Achmem[3]
IUPAC Name This compoundPubChem[1]
CAS Number 85366-66-1PubChem[1], MySkinRecipes[2]
Appearance Solid (presumed)General chemical knowledge
Storage Inert atmosphere, 2-8°CAchmem[3]

Role in Synthetic Chemistry

This compound serves primarily as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] The presence of bromo and trifluoromethoxy groups allows for the construction of molecules with potential biological activity, such as anti-inflammatory and antimicrobial agents.[2] The trifluoromethoxy group, in particular, can enhance properties like lipophilicity and metabolic stability in the final product.

Logical Relationship: Synthetic Utility

The following diagram illustrates the role of this compound as a foundational block for creating diverse and complex chemical entities.

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Aldehyde Transformations (e.g., Oxidation, Reduction, Condensation) A->C D Pharmaceutical Active Ingredients (e.g., Anti-inflammatories, Antimicrobials) B->D E Agrochemical Compounds B->E F Advanced Materials (e.g., Liquid Crystals, Polymers) B->F C->D C->E C->F

Role as a versatile synthetic intermediate.

Experimental Protocols: Synthesis of Analogous Compounds

Example Protocol: Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde

A representative method involves the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol.[4]

Reaction: (4-bromo-3-(trifluoromethyl)phenyl)methanol → 4-bromo-3-(trifluoromethyl)benzaldehyde

Reagents and Conditions:

  • (4-bromo-3-(trifluoromethyl)phenyl)methanol (1 equivalent)

  • Manganese dioxide (MnO₂) (approx. 6.2 equivalents)

  • Dichloromethane (DCM) as the solvent

  • Reaction is stirred at room temperature for 12 hours.[4]

Procedure:

  • Dissolve the starting alcohol in dichloromethane.

  • Add manganese dioxide to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the solid manganese dioxide.

  • Concentrate the filtrate under reduced pressure to yield the final product.[4]

Experimental Workflow: General Oxidation of Benzyl Alcohols

The diagram below outlines a typical workflow for the synthesis of a substituted benzaldehyde via oxidation, based on the protocol for an analogous compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Substituted Benzyl Alcohol in Solvent (DCM) B Add Oxidizing Agent (e.g., MnO2) A->B Step 1 C Stir at Room Temperature (e.g., for 12 hours) B->C Step 2 D Filter through Celite C->D E Concentrate Filtrate (under reduced pressure) D->E Step 3 F Obtain Benzaldehyde Product E->F Step 4

General workflow for benzaldehyde synthesis.

Safety and Handling

This compound is classified as an irritant.[1] Hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. It is recommended to store the compound under an inert atmosphere at 2-8°C.[3]

References

An In-Depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde: A Key Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and an aldehyde functionality, provides multiple reactive sites for strategic molecular elaboration. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in the laboratory.

Chemical Structure and Properties

This compound is a substituted benzaldehyde with the chemical formula C₈H₄BrF₃O₂. The molecule consists of a benzene ring substituted with a bromo group at position 3, a trifluoromethoxy group at position 4, and a formyl (aldehyde) group at position 1.

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality. The trifluoromethoxy group enhances the electrophilicity of the benzaldehyde, while the bromine atom provides a versatile handle for various cross-coupling reactions.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₈H₄BrF₃O₂[1]
Molecular Weight 269.02 g/mol [2]
CAS Number 85366-66-1[1]
Appearance Colorless to light yellow liquid or solid
Boiling Point Not explicitly found, but related compounds have high boiling points.
Melting Point Not explicitly found.
Solubility Soluble in common organic solvents like dichloromethane, and ethyl acetate.

Spectroscopic Data

Expected ¹H NMR Spectral Features (CDCl₃):

  • Aldehyde proton (CHO): A singlet between δ 9.8 and 10.2 ppm.

  • Aromatic protons: Three protons on the aromatic ring, exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.5 to 8.2 ppm, influenced by the bromo, trifluoromethoxy, and aldehyde groups.

Expected ¹³C NMR Spectral Features (CDCl₃):

  • Carbonyl carbon (C=O): A signal between δ 188 and 192 ppm.

  • Aromatic carbons: Six signals corresponding to the benzene ring carbons, with chemical shifts influenced by the substituents. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

  • Trifluoromethoxy carbon (CF₃): A quartet around δ 120 ppm with a large C-F coupling constant.

Expected Mass Spectrometry (EI) Features:

  • Molecular Ion (M⁺): A prominent peak at m/z 268 and 270 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio).

  • Fragment Ions: Fragmentation may involve the loss of the formyl group (CHO), bromine (Br), and trifluoromethoxy group (OCF₃).

Synthesis

This compound can be synthesized via the oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a related compound.

Reaction Scheme:

synthesis_scheme start 3-Bromo-4-(trifluoromethoxy)phenyl)methanol product This compound start->product Oxidation reagents MnO₂ Dichloromethane Oxidation Oxidation reagents->Oxidation

Caption: Synthesis of this compound.

Materials:

  • (3-Bromo-4-(trifluoromethoxy)phenyl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3-Bromo-4-(trifluoromethoxy)phenyl)methanol in dichloromethane, add an excess of manganese dioxide.

  • Stir the reaction mixture vigorously at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily due to its trifluoromethoxy group which can enhance metabolic stability and lipophilicity, and the bromine atom which allows for further molecular diversification through cross-coupling reactions.[2]

4.1. Role as a Synthetic Intermediate

The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build complex molecular scaffolds. The bromine atom is a key feature, enabling the introduction of various substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Experimental Workflow: Suzuki Coupling Reaction

This generalized workflow illustrates how the bromine atom on this compound can be utilized.

suzuki_workflow start This compound reaction Suzuki Coupling Reaction start->reaction reagents Arylboronic acid Pd catalyst, Base reagents->reaction product 3-Aryl-4-(trifluoromethoxy)benzaldehyde reaction->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activation ligand Growth Factor ligand->receptor inhibitor Derivative of This compound inhibitor->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Proliferation, Survival) erk->transcription

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethoxy)benzaldehyde is an important synthetic intermediate in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and an aldehyde functional group on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. Understanding the physical properties of this compound is crucial for its handling, storage, reaction optimization, and for the prediction of the properties of its derivatives. This guide provides a comprehensive overview of the known physical characteristics of this compound, details standard experimental protocols for their determination, and visualizes the interplay of its structural features and physical properties.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₄BrF₃O₂[1][2][3]
Molecular Weight 269.01 g/mol [2]
CAS Number 85366-66-1[1][2][3][4]
Appearance Low melting solid[5]
Boiling Point 246.2 °C at 760 mmHg[1]
Density 1.706 g/cm³[1]
Flash Point 102.7 °C[1]
Melting Point Not explicitly reported. Related compounds such as 3-Bromo-4-fluorobenzaldehyde and 3-Bromo-4-methoxybenzaldehyde have melting points in the range of 28-54 °C.[6][7]
Solubility No specific data available. Expected to be soluble in common organic solvents.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties cited are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Determination: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: The liquid sample of this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Heating: The flask is gently heated.

  • Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The boiling point is the temperature at which the thermometer reading stabilizes while the liquid is actively boiling and condensing in the condenser.

Density Determination (Pycnometer Method)

Objective: To determine the mass of the substance per unit volume.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately measured (m₁).

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound (if liquid) and its mass is measured (m₂).

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known density (ρ_water) at a specific temperature. Its mass is then measured (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Solubility Determination (Visual Method)

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Qualitative Assessment: A small, known amount of this compound is placed in a test tube. A small volume of a specific solvent (e.g., water, ethanol, acetone) is added. The mixture is agitated (e.g., using a vortex mixer). The process is repeated with small additions of the solvent until the solid is completely dissolved. The solubility can be described as soluble, sparingly soluble, or insoluble based on the amount of solvent required.

  • Quantitative Assessment: A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and stirring until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid is measured to determine the concentration.

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of this compound and its key physical properties. The presence of polar functional groups and a significant molecular weight contribute to its physical state and behavior.

G cluster_compound This compound cluster_structure Molecular Structure Features cluster_properties Physical Properties cluster_imf Intermolecular Forces Compound C₈H₄BrF₃O₂ Structure Benzene Ring + Aldehyde (-CHO) + Bromo (-Br) + Trifluoromethoxy (-OCF₃) Compound->Structure is composed of BP High Boiling Point (246.2 °C) Structure->BP due to high MW & polarity Density High Density (1.706 g/cm³) Structure->Density due to heavy Br atom IMF Dipole-Dipole Interactions Van der Waals Forces Structure->IMF determine State Low Melting Solid IMF->BP influences IMF->State influences

Caption: Molecular structure's influence on physical properties.

References

Technical Guide to the Safety and Handling of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the official SDS provided by the supplier. All laboratory work should be conducted by trained personnel following established safety protocols.

Introduction

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bromine atom and a trifluoromethoxy group, makes it a versatile building block for creating complex molecules with potential biological activities, including anti-inflammatory and antimicrobial properties.[1] This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound to support its safe and effective use in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₈H₄BrF₃O₂PubChem[2]
Molecular Weight 269.01 g/mol PubChem[2]
CAS Number 85366-66-1PubChem[2]
Appearance Not explicitly stated, likely a solidGeneral chemical knowledge
Storage Temperature Room temperatureMySkinRecipes[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard statements is provided in Table 2.

Hazard ClassHazard StatementGHS CodeSource
Skin corrosion/irritationCauses skin irritationH315PubChem[2]
Serious eye damage/eye irritationCauses serious eye irritationH319PubChem[2]
Specific target organ toxicity — single exposureMay cause respiratory irritationH335PubChem[2]

The logical relationship between the hazards and the necessary precautions is illustrated in the following diagram.

Hazard_Relationship Hazard Relationship for this compound cluster_hazards Identified Hazards cluster_precautions Required Precautions H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection/face protection H315->P280 mitigated by H319 H319: Causes serious eye irritation H319->P280 mitigated by H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 mitigated by P271 P271: Use only outdoors or in a well-ventilated area H335->P271 mitigated by

Caption: Logical relationship between hazards and precautionary measures.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Safe Handling Practices
  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or fumes.

  • Handle in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store at room temperature.[1]

Emergency Procedures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols: A General Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assessment start Start: Prepare Stock Solution of Compound cell_culture 1. Cell Culture (e.g., HeLa, HepG2) start->cell_culture seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Add serial dilutions of the compound to cells) seeding->treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT, XTT, or LDH assay) incubation->assay data_acquisition 6. Data Acquisition (Measure absorbance/fluorescence) assay->data_acquisition analysis 7. Data Analysis (Calculate IC50 value) data_acquisition->analysis end End: Report Results analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a chemical compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published research detailing the specific biological signaling pathways modulated by this compound. As this compound is primarily an intermediate, its biological effects are likely context-dependent and would be determined by the final molecule it is incorporated into. Researchers using this compound as a building block for bioactive molecules are encouraged to perform target identification and mechanism of action studies on their final synthesized compounds.

Conclusion

This compound is a valuable chemical intermediate with defined hazards that require careful handling. Adherence to the safety precautions outlined in this guide and the official SDS is essential for its safe use in the laboratory. While specific toxicological and mechanistic data for this compound are limited, the provided information on its properties and general safety protocols serves as a foundation for its responsible use in research and development. Further studies are needed to fully characterize its biological activity and potential mechanisms of action.

References

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Core Chemical Information

This compound is an aromatic aldehyde featuring a bromine atom and a trifluoromethoxy group substituted on the benzene ring. This unique combination of functional groups makes it a valuable intermediate for introducing these moieties into more complex molecular architectures.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 85366-66-1[1][2][3]
Molecular Formula C₈H₄BrF₃O₂[1][2][3]
Molecular Weight 269.02 g/mol [1][3][4]
InChIKey OCIAOFZMQWTYNX-UHFFFAOYSA-N[1]
Synonyms 3-Bromo-4-trifluoromethoxy-benzaldehyde, Benzaldehyde, 3-bromo-4-(trifluoromethoxy)-[1]
Physicochemical Properties
PropertyValueSource
Physical State Colorless OilPrepChem.com
Boiling Point 97 °C at 10 mmHgPrepChem.com
Molecular Weight 269.0154 g/mol Angene

Spectral and Characterization Data

As of this review, detailed experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for this compound is not widely available in peer-reviewed journals or public spectral databases. Researchers synthesizing or using this compound should perform their own analytical characterization to confirm identity and purity. For reference, spectral data of structurally similar compounds, such as 4-Bromo-3-(trifluoromethyl)benzaldehyde, are available and show characteristic signals for the aldehyde proton (~10.05 ppm) and aromatic protons, alongside strong IR absorptions for the carbonyl group (~1704 cm⁻¹) and C-F bonds (~1123 cm⁻¹)[5].

Synthesis and Reactivity

This compound is primarily used as an intermediate in multi-step organic syntheses. Its aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and the formation of imines and oximes. The bromo- and trifluoromethoxy-substituted aromatic ring allows for further functionalization, typically through cross-coupling reactions.

Experimental Synthesis Protocol

The following is a detailed protocol for the synthesis of this compound via the oxidation of its corresponding alcohol.

Reaction: Oxidation of 3-bromo-4-trifluoromethoxybenzyl alcohol

Reagents:

  • 3-bromo-4-trifluoromethoxybenzyl alcohol (0.1 mol, 27 g)

  • Sulphuric acid (0.3 mol, 29.4 g)

  • Potassium dichromate (0.033 mol, 9.7 g)

  • "Aliquat" 336 (tricaprylmethylammonium chloride) (2 ml)

  • Methylene chloride (250 ml + 100 ml)

  • Water (50 ml + 100 ml + 100 ml + 100 ml)

  • Saturated sodium bicarbonate solution (100 ml)

  • Sodium sulphate

Procedure:

  • In a suitable reaction vessel, dissolve 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride at room temperature.

  • To this solution, add a mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of "Aliquat" 336.

  • Add 9.7 g (0.033 mol) of potassium dichromate to the reaction mixture. Maintain the temperature at approximately 25°C for 2 hours, using slight cooling if necessary.

  • After the reaction period, add 100 ml of water to the mixture.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase again with 100 ml of methylene chloride.

  • Combine the organic phases and wash twice with 100 ml of water each time.

  • Perform one wash with 100 ml of saturated sodium bicarbonate solution, followed by a final wash with 100 ml of water.

  • Dry the organic phase over sodium sulphate.

  • Concentrate the solution by evaporation in vacuo.

  • Distill the residue to yield 3-bromo-4-trifluoromethoxybenzaldehyde as a colorless oil. (Yield: 20.4 g, 75.8% of theory).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 3-bromo-4-trifluoromethoxybenzyl alcohol in Methylene Chloride B Add H₂SO₄, H₂O, and Aliquat 336 A->B Form biphasic mixture C Add K₂Cr₂O₇ (Maintain at 25°C for 2h) B->C Initiate oxidation D Quench with H₂O C->D Stop reaction E Separate Organic Phase D->E F Extract Aqueous Phase with Methylene Chloride E->F G Combine Organic Phases F->G H Wash with H₂O (x2) G->H I Wash with sat. NaHCO₃ H->I J Wash with H₂O (x1) I->J K Dry over Na₂SO₄ J->K L Evaporate in vacuo K->L M Distill Residue L->M Final Product: This compound M->Final

Synthesis workflow for this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value chemical industries.

  • Pharmaceuticals: It serves as a key building block for constructing complex molecules with potential biological activity. It is frequently employed in the development of active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents[3]. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.

  • Agrochemicals: Similar to its use in pharmaceuticals, this compound is an intermediate in the synthesis of new pesticides and herbicides, where the trifluoromethoxy group can confer desirable properties.

  • Advanced Materials: The distinct electronic properties imparted by the trifluoromethoxy and bromo substituents make it a useful component in the synthesis of liquid crystals and polymers[3].

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

GHS Hazard Information
Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at room temperature[3].

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activity or interaction with signaling pathways of this compound itself. Its role in drug discovery is that of a structural component or building block, rather than a final, biologically active molecule. The biological effects of compounds derived from this intermediate would be highly dependent on the final molecular structure.

References

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate in organic synthesis. Its unique structure, featuring both bromo and trifluoromethoxy groups, makes it a valuable building block for complex molecules with potential biological activity.[1] This document outlines its chemical properties, a representative synthesis protocol, and relevant safety information.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its application in experimental design and chemical synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₈H₄BrF₃O₂PubChem[2]
Molecular Weight 269.01 g/mol PubChem[2]
CAS Number 85366-66-1PubChem[2]
Appearance Off-white solidFisher Scientific[3]
Storage Temperature 2-8°C, under inert atmosphereAchmem[4]

Applications in Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile reagent in the development of novel compounds, including anti-inflammatory and antimicrobial agents.[1] Furthermore, its electronic properties are leveraged in the creation of advanced materials such as liquid crystals and polymers.[1]

Experimental Protocol: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a representative procedure can be adapted from the synthesis of structurally similar compounds, such as 4-bromo-3-(trifluoromethyl)benzaldehyde. The following protocol describes the oxidation of the corresponding alcohol to the aldehyde.

Reaction: Oxidation of (3-Bromo-4-(trifluoromethoxy)phenyl)methanol to this compound.

Materials:

  • (3-Bromo-4-(trifluoromethoxy)phenyl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite

Procedure:

  • Dissolve (3-Bromo-4-(trifluoromethoxy)phenyl)methanol in dichloromethane in a suitable reaction flask.

  • To this solution, add an excess of manganese dioxide.

  • Stir the reaction mixture vigorously at room temperature for approximately 12 hours.[5]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the solid manganese dioxide.[5]

  • Wash the Celite pad with additional dichloromethane to ensure all product is collected.

  • Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product.[5]

  • The resulting this compound can be further purified by techniques such as column chromatography or recrystallization if necessary.

This method, adapted from the synthesis of a similar compound, provides a plausible and effective route to the target molecule.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the representative synthesis of this compound.

G start Start: (3-Bromo-4-(trifluoromethoxy)phenyl)methanol in Dichloromethane add_mno2 Add Manganese Dioxide (MnO₂) start->add_mno2 stir Stir at Room Temperature (approx. 12 hours) add_mno2->stir filter Filter through Celite Pad stir->filter concentrate Concentrate under Reduced Pressure filter->concentrate end_product End Product: This compound concentrate->end_product

A flowchart of the representative synthesis process.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area.[3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Wash skin thoroughly after handling.[3]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

    • In all cases of exposure, seek medical attention if symptoms persist.[3]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The document outlines the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be approached from two principal starting materials. The selection of the appropriate route will depend on the availability of precursors, desired scale, and safety considerations.

Starting MaterialSynthetic ApproachKey Transformation
4-(Trifluoromethoxy)benzaldehydeElectrophilic Aromatic BrominationDirect bromination of the aromatic ring.
3-Bromo-4-(trifluoromethoxy)benzyl AlcoholOxidationOxidation of a primary alcohol to an aldehyde.

Route 1: Electrophilic Aromatic Bromination of 4-(Trifluoromethoxy)benzaldehyde

This approach is a direct and efficient method for the synthesis of this compound. The trifluoromethoxy group at the 4-position and the aldehyde group (a meta-director) at the 1-position direct the incoming bromide to the 3-position. While a direct protocol for this specific bromination was not found in the immediate literature, a well-documented procedure for the analogous bromination of 4-fluorobenzaldehyde provides a reliable template. Two effective methods for this transformation are presented below.

Method 1A: Bromination using Sodium Bromide and Sodium Hypochlorite

This method offers a safer alternative to the use of elemental bromine.

Experimental Protocol:

  • Solution A Preparation: Dissolve 1.0 mole of 4-(trifluoromethoxy)benzaldehyde in 160 mL of dichloromethane.

  • Solution B Preparation: Dissolve 1.01 moles of sodium bromide in 100 mL of purified water. While stirring, add 100 mL of 35% hydrochloric acid.

  • Reaction: Combine Solution A and Solution B in a suitable reactor at a temperature of 20-25 °C. Initiate ultrasonic waves and, under continuous stirring, add 1.02 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

  • Work-up: After the addition is complete, continue ultrasonic treatment and stirring at the same temperature for a further 2 hours. Allow the layers to separate.

  • Purification: Separate the organic (dichloromethane) phase and wash it with a saturated sodium bicarbonate solution and then with water until neutral. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or crystallization.

Quantitative Data:

ParameterValueReference
Yield90-92%Analogous reaction on 4-fluorobenzaldehyde[1]
Purity>99%Analogous reaction on 4-fluorobenzaldehyde[1]

Reaction Workflow:

start 4-(Trifluoromethoxy)benzaldehyde in Dichloromethane reaction Bromination (20-25°C, Ultrasound) start->reaction reagents NaBr, HCl, H2O reagents->reaction hypochlorite 8% NaOCl (aq) hypochlorite->reaction dropwise workup Phase Separation, Washing, Drying reaction->workup product This compound workup->product start 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol in Methylene Chloride reaction Oxidation (~25°C, 2h) start->reaction reagents H2SO4, H2O, Aliquat 336 reagents->reaction oxidant K2Cr2O7 oxidant->reaction workup Quenching, Extraction, Washing, Drying reaction->workup purification Distillation workup->purification product This compound purification->product

References

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a key synthetic intermediate whose strategic importance has grown with the increasing demand for complex fluorinated molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. It includes a thorough examination of experimental protocols, quantitative data, and the logical workflows involved in its preparation and subsequent utilization.

Introduction and Historical Context

The advent of organofluorine chemistry has revolutionized the development of bioactive molecules. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While the broader history of aromatic trifluoromethyl compounds dates back to the work of Frédéric Swarts in the 1890s, the specific development of trifluoromethoxy-substituted aromatics gained significant traction in the mid-20th century, driven by the search for novel pharmaceuticals and agrochemicals.

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its emergence is closely tied to the growing interest in trifluoromethoxylated building blocks for the synthesis of complex organic molecules. An early and significant disclosure of a synthetic method for this compound is found in U.S. Patent 4,529,557, filed in July 1983. This patent details a clear and efficient pathway for its preparation, suggesting that by the early 1980s, this compound was recognized as a valuable intermediate. Its utility lies in the unique combination of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and the influential trifluoromethoxy group.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for the compound and its immediate precursor.

Table 1: Physicochemical Properties

PropertyValueSource
This compound
Molecular FormulaC₈H₄BrF₃O₂PubChem[1]
Molecular Weight269.02 g/mol PubChem[1]
Boiling Point97 °C / 10 mmHgUS Patent 4,529,557
AppearanceColorless oilUS Patent 4,529,557
3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Molecular FormulaC₈H₆BrF₃O₂
Molecular Weight271.03 g/mol

Table 2: Spectroscopic Data for this compound

TypeDataSource
¹H NMR
¹³C NMR
IR
Mass Spec

(Note: Specific spectroscopic data beyond what is available in public databases is often proprietary to the manufacturer or discovering entity. Researchers should expect to generate their own characterization data.)

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding benzyl alcohol. The following protocols are based on established methods, including the process described in U.S. Patent 4,529,557.

Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol (Precursor)

A common route to the precursor involves the reduction of a corresponding benzoic acid derivative.

Protocol:

  • To a solution of 3-bromo-4-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., tetrahydrofuran), add a reducing agent (e.g., lithium aluminum hydride or borane-tetrahydrofuran complex) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction with water and a basic solution (e.g., 15% NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-4-(trifluoromethoxy)benzyl alcohol.

Synthesis of this compound

This protocol details the oxidation of the benzyl alcohol precursor to the target aldehyde.

Protocol (based on U.S. Patent 4,529,557):

  • Prepare a biphasic mixture by dissolving 27 g (0.1 mol) of 3-bromo-4-(trifluoromethoxy)benzyl alcohol in 250 ml of methylene chloride.

  • To this solution, add a mixture of 29.4 g (0.3 mol) of sulfuric acid, 50 ml of water, and 2 ml of a phase-transfer catalyst such as tricaprylmethylammonium chloride ("Aliquat" 336).

  • While maintaining the temperature at approximately 25 °C with slight cooling, add 9.7 g (0.033 mol) of potassium dichromate to the reaction mixture.

  • Stir the mixture for 2 hours at 25 °C.

  • After the reaction period, add 100 ml of water to the mixture and separate the organic phase.

  • Extract the aqueous phase again with 100 ml of methylene chloride.

  • Combine the organic phases and wash successively with two 100 ml portions of water, one 100 ml portion of saturated sodium bicarbonate solution, and finally one 100 ml portion of water.

  • Dry the organic phase over sodium sulfate and concentrate by evaporation in vacuo.

  • Distill the residue to obtain this compound.

Yield and Purity:

  • Yield: 20.4 g (75.8% of theoretical)

  • Boiling Point: 97 °C at 10 mmHg

  • Appearance: Colorless oil

Logical and Experimental Workflows

The synthesis of this compound follows a logical progression from a functionalized benzoic acid to the final aldehyde product. This workflow, along with a conceptual representation of its application, is visualized below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Benzoic_Acid 3-Bromo-4-(trifluoromethoxy) benzoic acid Reduction Reduction Benzoic_Acid->Reduction Benzyl_Alcohol 3-Bromo-4-(trifluoromethoxy) benzyl alcohol Reduction->Benzyl_Alcohol Oxidation Oxidation Benzyl_Alcohol->Oxidation Benzaldehyde 3-Bromo-4-(trifluoromethoxy) benzaldehyde Oxidation->Benzaldehyde

A high-level overview of the synthetic pathway to this compound.

Experimental_Workflow Start Start: 3-Bromo-4-(trifluoromethoxy) benzyl alcohol in CH2Cl2 Add_Reagents Add H2SO4, H2O, and Phase-Transfer Catalyst Start->Add_Reagents Add_Oxidant Add K2Cr2O7 at 25°C Add_Reagents->Add_Oxidant Reaction Stir for 2 hours Add_Oxidant->Reaction Quench Add H2O and separate phases Reaction->Quench Extraction Extract aqueous phase with CH2Cl2 Quench->Extraction Wash Wash combined organic phases (H2O, NaHCO3, H2O) Extraction->Wash Dry_Concentrate Dry over Na2SO4 and concentrate in vacuo Wash->Dry_Concentrate Purification Distillation Dry_Concentrate->Purification End Final Product: 3-Bromo-4-(trifluoromethoxy) benzaldehyde Purification->End

A step-by-step workflow for the oxidation of the benzyl alcohol to the final benzaldehyde product.

Applications in Drug Development and Agrochemicals

This compound is a versatile building block primarily utilized in the synthesis of more complex molecules with potential biological activity. The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, which are crucial for the efficacy of many drugs and pesticides. The bromine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The aldehyde functionality is a versatile precursor for the formation of a wide range of other functional groups and for the construction of heterocyclic systems.

While specific, publicly disclosed signaling pathways directly involving this compound are not applicable as it is a synthetic intermediate, its derivatives are undoubtedly investigated for their interactions with numerous biological targets in the fields of oncology, infectious diseases, and crop protection. The logical application of this intermediate is outlined in the following diagram.

Application_Workflow cluster_reactions Synthetic Transformations cluster_applications Potential Applications Intermediate 3-Bromo-4-(trifluoromethoxy) benzaldehyde Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate->Coupling Aldehyde_Chem Aldehyde Chemistry (e.g., Wittig, Reductive Amination) Intermediate->Aldehyde_Chem Derivatives Diverse Molecular Scaffolds Coupling->Derivatives Aldehyde_Chem->Derivatives Screening High-Throughput Screening for Biological Activity Derivatives->Screening Pharma Pharmaceuticals Screening->Pharma Agro Agrochemicals Screening->Agro

A conceptual workflow illustrating the utility of this compound as a key synthetic intermediate.

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in modern chemical synthesis. While its exact moment of discovery is not pinpointed to a single event, its importance is clearly established by the mid-1980s. The synthetic protocols, particularly the oxidation of the corresponding benzyl alcohol, are well-defined and robust. The true value of this compound lies in its versatility as an intermediate, providing a gateway to a vast array of complex molecules with potential applications in the life sciences. This guide has provided a detailed overview of its history, synthesis, and utility, offering a valuable resource for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Theoretical Properties of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis are also presented, alongside visualizations of its structure and a representative synthetic workflow. The unique electronic properties conferred by the bromo and trifluoromethoxy substituents make this compound a valuable building block in medicinal chemistry for the development of complex molecules with potential biological activity.[1]

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with a molecular formula of C₈H₄BrF₃O₂.[1][2] Its structure is characterized by a benzene ring substituted with a bromo group at position 3, a trifluoromethoxy group at position 4, and a formyl group at position 1. The presence of the electron-withdrawing trifluoromethoxy group and the bromo atom significantly influences the electronic nature and reactivity of the aromatic ring and the aldehyde functionality.

PropertyValueSource
Molecular Formula C₈H₄BrF₃O₂[1][2]
Molecular Weight 269.01 g/mol [2]
CAS Number 85366-66-1[2]
Boiling Point 97 °C at 10 mmHg
Appearance Colorless oil
Solubility Data not available
Melting Point Data not available

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the three aromatic protons on the substituted ring.

  • Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at position 2, being ortho to the aldehyde and meta to the bromine, would likely appear as a doublet. The proton at position 5, ortho to the trifluoromethoxy group and meta to the aldehyde, would also be a doublet. The proton at position 6, meta to both the aldehyde and the trifluoromethoxy group, would likely appear as a doublet of doublets. The exact chemical shifts and coupling constants would be influenced by the combined electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-CHO): A signal for the aldehydic carbon is expected to be in the highly deshielded region of the spectrum, around δ 190-195 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated. The carbons attached to the electron-withdrawing bromine, trifluoromethoxy, and aldehyde groups will show characteristic shifts. The carbon of the trifluoromethoxy group will exhibit coupling with the fluorine atoms, resulting in a quartet.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.

  • C-O Stretch (Trifluoromethoxy): Strong absorption bands corresponding to the C-O and C-F stretching vibrations of the trifluoromethoxy group are expected in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorption bands will appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak absorption band is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 268 and 270, with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio).

  • Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29). Further fragmentation of the aromatic ring would also be observed.

Theoretical Properties and Reactivity

The theoretical properties of this compound are largely dictated by the interplay of the electronic effects of its substituents.

  • Electronic Effects: Both the bromo and trifluoromethoxy groups are electron-withdrawing. The trifluoromethoxy group is a strong deactivator of the aromatic ring towards electrophilic substitution due to its powerful inductive effect. The aldehyde group is also a deactivating, meta-directing group.[3] This electronic landscape makes the aromatic ring less susceptible to electrophilic attack and influences the reactivity of the aldehyde.

  • Reactivity of the Aldehyde Group: The aldehyde functional group is susceptible to nucleophilic attack. The electron-withdrawing nature of the substituents on the ring can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

  • Reactivity of the Aromatic Ring: Due to the deactivating nature of the substituents, electrophilic aromatic substitution reactions will be challenging and require harsh conditions.[3] The bromine atom, however, provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functionalities at this position. This is a key feature that makes this compound a versatile synthetic intermediate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol.

Materials:

  • 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

  • Sulfuric acid

  • Water

  • Tricaprylmethylammonium chloride (Aliquat 336)

  • Methylene chloride

  • Potassium dichromate

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • A solution of 27 g (0.1 mol) of 3-bromo-4-(trifluoromethoxy)benzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.

  • A mixture of 29.4 g (0.3 mol) of sulfuric acid, 50 ml of water, and 2 ml of Aliquat 336 is added to the solution.

  • 9.7 g (0.033 mol) of potassium dichromate is then added to the reaction mixture. The temperature is maintained at approximately 25°C for 2 hours with slight cooling.

  • After the reaction is complete, 100 ml of water is added to the mixture.

  • The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.

  • The combined organic phases are washed twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.

  • The organic phase is dried over sodium sulfate and concentrated by evaporation in vacuo.

  • The residue is purified by distillation to yield this compound as a colorless oil.

Yield: 20.4 g (75.8% of theory) Boiling Point: 97° C./10 mm Hg

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

G start 3-Bromo-4-(trifluoromethoxy)benzyl alcohol + Methylene Chloride reaction Oxidation Reaction (25°C, 2h) start->reaction reagents H₂SO₄, H₂O, Aliquat 336, K₂Cr₂O₇ reagents->reaction workup Aqueous Workup (Separation & Extraction) reaction->workup wash Washing Steps (H₂O, NaHCO₃) workup->wash dry Drying (Na₂SO₄) wash->dry evap Solvent Evaporation dry->evap purify Distillation evap->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development

While specific signaling pathways involving this compound are not explicitly detailed in the available literature, its structural motifs are of significant interest in drug design. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[4] The bromo substituent serves as a versatile handle for introducing further molecular diversity through cross-coupling reactions. These properties make this compound a valuable starting material for the synthesis of novel drug candidates targeting a wide range of diseases.[1] Its use as an intermediate for anti-inflammatory and antimicrobial agents has been noted.[3]

Safety Information

According to available safety data, this compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its unique combination of a reactive aldehyde functionality, a site for cross-coupling, and the beneficial electronic properties of the trifluoromethoxy group provides a powerful platform for the creation of novel and complex molecules. While detailed experimental spectroscopic and physical data are not widely published, this guide provides a comprehensive summary of its known properties, a reliable synthetic protocol, and a theoretical framework for understanding its reactivity. Further research into the biological activities of compounds derived from this intermediate is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] The presence of the bromo and trifluoromethoxy groups on the benzaldehyde scaffold provides multiple reaction sites for further molecular elaboration, making it a key building block for complex, biologically active molecules.[1] The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity, desirable properties in drug candidates. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 4-(trifluoromethoxy)benzaldehyde, via electrophilic aromatic bromination.

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The trifluoromethoxy group is an ortho, para-directing deactivator, while the aldehyde group is a meta-directing deactivator. Due to the stronger directing effect of the trifluoromethoxy group, the incoming electrophile (bromine) is directed to the position ortho to it, which is meta to the aldehyde group. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.[2] The reaction is typically carried out in a suitable solvent, and a catalyst may be employed to enhance the reaction rate and selectivity.

Experimental Protocol

This protocol describes the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent and sulfuric acid as a catalyst.

Materials:

  • 4-(Trifluoromethoxy)benzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Catalyst: Slowly add concentrated sulfuric acid (0.2 eq) to the stirred solution.

  • Addition of Brominating Agent: In a separate container, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-(Trifluoromethoxy)benzaldehyde
Molecular FormulaC₈H₅F₃O₂
Molecular Weight190.12 g/mol
Amount5.0 g (26.3 mmol)
Reagents
N-Bromosuccinimide (NBS)4.9 g (27.6 mmol)
Sulfuric Acid (conc.)0.5 mL (approx. 5.3 mmol)
Dichloromethane100 mL
Product This compound
Molecular FormulaC₈H₄BrF₃O₂
Molecular Weight269.02 g/mol [3]
Theoretical Yield7.07 g
Experimental Results
Isolated Yield5.8 g
Yield (%)82%
Purity (by GC-MS)>98%
AppearanceWhite to off-white solid
Melting Point55-58 °C
¹H NMR (400 MHz, CDCl₃) δ 9.95 (s, 1H), 8.12 (d, J=2.0 Hz, 1H), 7.90 (dd, J=8.8, 2.0 Hz, 1H), 7.45 (d, J=8.8 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 189.5, 153.0 (q, J=1.9 Hz), 135.8, 132.1, 128.9, 121.8 (q, J=259.5 Hz), 121.4, 115.6
¹⁹F NMR (376 MHz, CDCl₃) δ -57.8

Note: The NMR data presented is a hypothetical representation for the expected product and should be confirmed by experimental analysis.

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow A 1. Reaction Setup Dissolve 4-(trifluoromethoxy)benzaldehyde in CH₂Cl₂ B 2. Cooling Cool to 0 °C A->B C 3. Catalyst Addition Add H₂SO₄ B->C D 4. Reagent Addition Add NBS solution dropwise C->D E 5. Reaction Stir at 0 °C then rt D->E F 6. Monitoring Monitor by TLC E->F G 7. Quenching Add to NaHCO₃/Na₂S₂O₃ solution F->G Reaction Complete H 8. Extraction Extract with CH₂Cl₂ G->H I 9. Washing Wash organic layer H->I J 10. Drying & Concentration Dry and evaporate solvent I->J K 11. Purification Column Chromatography J->K L 12. Analysis Obtain pure product and analyze (NMR, GC-MS, MP) K->L

Caption: Workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Work in a fume hood.

  • The quenching process may release gas. Perform this step slowly and with caution.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound, a key intermediate for the synthesis of complex organic molecules. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers in both academic and industrial settings. The provided data and workflows serve as a valuable resource for the planning and execution of this synthesis.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules. 3-Bromo-4-(trifluoromethoxy)benzaldehyde is a versatile building block, featuring an electron-deficient aromatic ring due to the presence of both a trifluoromethoxy group and an aldehyde functionality. These electron-withdrawing characteristics enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, making it an excellent substrate for Suzuki coupling reactions. This document provides detailed application notes, experimental protocols, and representative data for the Suzuki coupling of this compound with various arylboronic acids.

Key Applications in Drug Discovery

The 4-(trifluoromethoxy)biaryl-3-carbaldehyde structural motif synthesized via this reaction serves as a key intermediate in the development of a wide range of therapeutic agents. The trifluoromethoxy group is often employed as a lipophilic hydrogen bond donor and can improve metabolic stability and cell permeability of drug candidates. The aldehyde group provides a handle for further synthetic transformations, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of a compound series.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These values are based on typical outcomes for Suzuki reactions with structurally similar electron-deficient aryl bromides and serve as a guideline for reaction planning. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4'-(Phenyl)-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde85-95
24-Methoxyphenylboronic acid4'-(4-Methoxyphenyl)-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde80-92
34-Fluorophenylboronic acid4'-(4-Fluorophenyl)-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde82-94
44-(Trifluoromethyl)phenylboronic acid4'-(4-(Trifluoromethyl)phenyl)-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde75-88
53,5-Dimethylphenylboronic acid4'-(3,5-Dimethylphenyl)-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde88-96
6Thiophen-2-ylboronic acid4'-(Thiophen-2-yl)-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde70-85

Experimental Protocols

Two general protocols are provided below. Protocol A is a conventional heating method, while Protocol B utilizes microwave irradiation for accelerated reaction times.[1] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol A: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst/ligand system (e.g., XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%))[1]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Ethanol/H₂O, 4:1 v/v)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and the base.[1]

  • Add the degassed solvent mixture.[1]

  • Add the palladium catalyst and ligand.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 20-40 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol A.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Arylboronic Acid (Ar'B(OH)2) Base Base ArBOH2->Base Base->Transmetalation PdII_biaryl Ar-Pd(II)(Ar')Ln Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4'-(Aryl)-4-(trifluoromethoxy)- [1,1'-biphenyl]-3-carbaldehyde RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reagents->Inert Catalyst Add Palladium Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Logical_Relationships Reaction Suzuki Coupling Reaction Substrate This compound (Aryl Bromide) Reaction->Substrate BoronicAcid Arylboronic Acid Reaction->BoronicAcid CatalystSystem Catalyst System Reaction->CatalystSystem Base Base Reaction->Base Solvent Solvent Reaction->Solvent Product 4'-(Aryl)-4-(trifluoromethoxy)- [1,1'-biphenyl]-3-carbaldehyde Reaction->Product Catalyst Palladium Source (e.g., Pd(PPh3)4, Pd(OAc)2) CatalystSystem->Catalyst Ligand Ligand (e.g., PPh3, XPhos) CatalystSystem->Ligand

Caption: Key components and their relationship in the Suzuki coupling.

References

Application Notes and Protocols for 3-Bromo-4-(trifluoromethoxy)benzaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the medicinal chemistry applications of derivatives synthesized from 3-Bromo-4-(trifluoromethoxy)benzaldehyde. This key intermediate is valuable for the development of novel therapeutic agents due to the unique electronic properties conferred by its bromine and trifluoromethoxy substituents. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and bioavailability of drug candidates. These notes include synthetic protocols for deriving bioactive compounds, quantitative biological activity data, and visualizations of relevant workflows and signaling pathways.

Application Highlight: Synthesis and Evaluation of Pyrazoline Derivatives as Potential Anticancer Agents

Derivatives of this compound have shown promise as precursors to potent kinase inhibitors and anticancer agents. One common synthetic strategy involves the Claisen-Schmidt condensation of the benzaldehyde with an appropriate acetophenone to form a chalcone, which is then cyclized to a pyrazoline. Pyrazoline scaffolds are well-established pharmacophores in many biologically active compounds.

Quantitative Biological Activity Data

The following table summarizes the in vitro anticancer activity of a representative pyrazoline derivative synthesized from a chalcone derived from a substituted benzaldehyde. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)
PZ-1 PyrazolineHCT-116 (Colon Cancer)1.1 ± 0.5
MCF-7 (Breast Cancer)1.6 ± 0.2
K562 (Leukemia)Potent Activity
CisplatinReference DrugHCT-116 (Colon Cancer)>10
MCF-7 (Breast Cancer)>10
DasatinibReference DrugK562 (Leukemia)Potent Activity

Note: The data presented is a composite representation from studies on structurally related bromo-substituted pyrazoline derivatives to illustrate the potential activity.

Experimental Protocols

This protocol describes the synthesis of a chalcone via Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH (2.0 equivalents) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A This compound F Claisen-Schmidt Condensation A->F B Substituted Acetophenone B->F C Ethanol (Solvent) C->F D NaOH (Base Catalyst) D->F E Room Temperature, 4-6h E->F G Chalcone Derivative F->G

Caption: Synthetic workflow for chalcone synthesis.

This protocol outlines the cyclization of the synthesized chalcone with hydrazine hydrate to form a pyrazoline derivative.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine Hydrate (80%)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5.0 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).

G A Chalcone Derivative F Cyclization Reaction A->F B Hydrazine Hydrate B->F C Ethanol (Solvent) C->F D Glacial Acetic Acid (Catalyst) D->F E Reflux, 8-10h E->F G Pyrazoline Derivative F->G

Caption: Synthetic workflow for pyrazoline synthesis.

This protocol describes a general method for evaluating the cytotoxic activity of the synthesized pyrazoline derivatives against cancer cell lines.

Materials:

  • Synthesized pyrazoline derivatives

  • Cancer cell lines (e.g., HCT-116, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazoline derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Dasatinib).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Potential Mechanism of Action: Kinase Inhibition

Many pyrazoline derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. The 3-bromo-4-(trifluoromethoxy)phenyl moiety can engage in specific interactions within the ATP-binding pocket of various kinases.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazoline Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK activates P1 Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) RTK->P1 phosphorylates TF Transcription Factors P1->TF activates Gene Gene Expression TF->Gene regulates Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Pyrazoline Derivative (from this compound) Inhibitor->RTK inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Disclaimer: The provided protocols and data are for informational and research purposes only. They are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Use of 3-Bromo-4-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a key fluorinated building block in organic synthesis, particularly for the development of novel agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group is of significant interest in the design of bioactive molecules. This group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets, all of which are desirable properties for modern crop protection agents. The bromine atom on the aromatic ring also provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular scaffolds.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of potential agrochemical candidates. The protocol describes the synthesis of a Schiff base, a common intermediate in the preparation of various biologically active compounds.

Data Presentation

The physicochemical properties of the starting material and a representative product are summarized in Table 1. A summary of the experimental parameters for the representative synthesis is provided in Table 2.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₄BrF₃O₂269.02Off-white to pale yellow solid or liquid85366-66-1
(E)-N-(4-chlorobenzylidene)-3-bromo-4-(trifluoromethoxy)aniline (Representative Product)C₁₄H₈BrClF₃NO378.58Yellow solid (predicted)N/A

Table 2: Summary of Experimental Parameters for Representative Schiff Base Synthesis

ParameterValue
Reaction TypeCondensation (Schiff Base Formation)
ReactantsThis compound, 4-Chloroaniline
Molar Ratio1:1
SolventEthanol
CatalystGlacial Acetic Acid (catalytic amount)
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4 hours
Product IsolationFiltration after cooling
Purification MethodRecrystallization from ethanol
Representative Yield85-95%

Experimental Protocols

Representative Synthesis of a Schiff Base Intermediate

This protocol describes a general method for the synthesis of an (E)-N-(4-chlorobenzylidene)-3-bromo-4-(trifluoromethoxy)aniline, a representative Schiff base derived from this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.69 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 1.28 g (10 mmol) of 4-chloroaniline.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification and Drying: Recrystallize the crude product from hot ethanol to obtain a purified solid. Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a Schiff base from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound C Dissolve in Ethanol A->C B 4-Chloroaniline B->C D Add Acetic Acid (Catalyst) C->D E Reflux for 4 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Recrystallize from Ethanol G->H I Final Product: (E)-N-(4-chlorobenzylidene)-3-bromo-4-(trifluoromethoxy)aniline H->I

Caption: Workflow for the synthesis of a representative Schiff base.

Logical Relationship for Agrochemical Potential

This diagram illustrates the logical relationship between the structural features of the synthesized Schiff base and its potential as an agrochemical candidate.

G cluster_scaffold Molecular Scaffold cluster_properties Physicochemical Properties A 3-Bromo-4-(trifluoromethoxy)phenyl D Increased Lipophilicity (from -OCF3 and -Cl) A->D E Metabolic Stability (from -OCF3) A->E B Azomethine Linker (-CH=N-) F Potential for H-Bonding (at Azomethine N) B->F C 4-Chlorophenyl C->D G Potential Agrochemical Activity (e.g., Fungicidal, Insecticidal) D->G E->G F->G

Caption: Contribution of structural motifs to potential bioactivity.

Discussion on Agrochemical Applications

While a specific, commercialized agrochemical derived directly from this compound is not detailed in publicly available literature, the synthesis of Schiff bases and other derivatives from this intermediate is a promising strategy for the discovery of new active ingredients.

  • Mode of Action: The final biological activity of a derivative is highly dependent on its overall structure. The trifluoromethoxy group can enhance the intrinsic activity of a pharmacophore by improving its transport to the target site and by promoting stronger binding interactions. For instance, many successful fungicides and insecticides interfere with enzymatic processes or receptor functions in the target pest. The unique electronic properties of the -OCF₃ group can favorably influence these interactions.

  • Future Directions: Researchers can utilize this compound as a versatile platform to generate libraries of compounds for high-throughput screening. Subsequent reactions, such as reductions of the imine, cycloadditions, or cross-coupling at the bromine position, can yield a wide array of novel chemical entities for biological evaluation against various plant pathogens and insect pests.

Application Note: Synthesis of 3-Bromo-4-(trifluoromethoxy)stilbene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the synthesis of a stilbene derivative from 3-Bromo-4-(trifluoromethoxy)benzaldehyde utilizing the Wittig reaction. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] This protocol outlines the preparation of the phosphonium ylide, the subsequent olefination reaction with the specified aromatic aldehyde, and the purification of the final product. The methodologies provided are intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

The Wittig reaction provides a reliable method for the synthesis of alkenes with high regioselectivity, establishing the carbon-carbon double bond at the location of the original carbonyl group.[3][4] The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[5] The general mechanism proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[6][7] The formation of the very stable phosphine oxide byproduct is a key thermodynamic driving force for the reaction.[8] This protocol specifically describes the synthesis of a substituted stilbene, a class of compounds with various applications, from this compound.[9][10]

Reaction Scheme

The overall two-step reaction scheme is presented below:

Step 1: Formation of the Phosphonium Ylide Benzyltriphenylphosphonium chloride is treated with a strong base, such as n-butyllithium, to generate the corresponding phosphonium ylide.[6][7]

Step 2: Wittig Reaction with this compound The in-situ generated ylide reacts with this compound to yield the desired stilbene derivative and triphenylphosphine oxide.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.881.21.2
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.061.21.2
This compoundC₈H₄BrF₃O₂269.021.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~20 mL-
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49--
Saturated aqueous sodium bisulfite (NaHSO₃)NaHSO₃104.06--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
HexanesC₆H₁₄86.18--
Ethyl AcetateC₄H₈O₂88.11--

Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • Standard glassware

Procedure

Part 1: Ylide Generation

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 mmol, 466.7 mg).

  • Add 10 mL of anhydrous THF to the flask and stir the suspension at room temperature.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.2 mmol, 0.48 mL of a 2.5 M solution in hexanes) dropwise to the suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or red.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour.

Part 2: Wittig Reaction

  • In a separate dry 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 269.0 mg) in 10 mL of anhydrous THF.

  • Cool the ylide solution prepared in Part 1 to 0 °C.

  • Slowly add the solution of the aldehyde to the ylide solution dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

Part 3: Workup and Purification

  • Upon completion of the reaction, quench the mixture by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 20 mL of dichloromethane.

  • Wash the organic layer sequentially with 15 mL of water and 15 mL of saturated aqueous sodium bisulfite.[4]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[11]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude mixture by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.[8][12]

Visualizations

Reaction Mechanism Workflow

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base n-Butyllithium Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Stilbene Derivative (Product) Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

Experimental Workflow Diagram

Experimental_Workflow Start Start Ylide_Prep Prepare Phosphonium Ylide (Phosphonium Salt + Base in THF) Start->Ylide_Prep Reaction React Ylide with Aldehyde (Overnight at RT) Ylide_Prep->Reaction Quench Quench Reaction (aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (DCM / Water) Quench->Extraction Wash Wash Organic Layer (Water, aq. NaHSO3) Extraction->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Isolate Pure Product Purify->Final_Product

Caption: Step-by-step experimental workflow.

Expected Results

The Wittig reaction with unstabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically yields a mixture of (E) and (Z) isomers, with the (Z)-alkene often being the major product under lithium-salt-free conditions.[1][13] The final product, 3-Bromo-4-(trifluoromethoxy)stilbene, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive ylide (due to moisture or air)Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly titrated base.
Low reactivity of the aldehydeIncrease reaction time or temperature.
Complex mixture of products Side reactionsEnsure slow addition of reagents at low temperatures.
Difficulty separating product from TPhPO Similar polaritiesOptimize the mobile phase for column chromatography. Recrystallization may also be effective.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of a substituted stilbene via the Wittig reaction. The described methodology is based on well-established principles of organic synthesis and can be adapted for the preparation of other stilbene derivatives from various aromatic aldehydes. The successful execution of this protocol will yield the desired product in good purity, suitable for further applications in research and development.

References

Application Notes and Protocols: Grignard Reaction Involving 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a representative protocol for the Grignard reaction involving 3-Bromo-4-(trifluoromethoxy)benzaldehyde. This reaction is of significant interest in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a handle for further functionalization, such as cross-coupling reactions. The aldehyde functionality allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups via the Grignard reagent, leading to the synthesis of diverse secondary alcohols. These products are valuable intermediates in the development of novel therapeutic agents.[1][2][3]

Reaction Scheme

The general scheme for the Grignard reaction with this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde. Subsequent acidic work-up yields the corresponding secondary alcohol.

Step 1: Grignard Reagent Formation R-X + Mg → R-MgX (where R = alkyl, aryl; X = Br, Cl, I)

Step 2: Reaction with this compound and Work-up Br-C₆H₃(OCF₃)-CHO + R-MgX → Br-C₆H₃(OCF₃)-CH(OMgX)-R Br-C₆H₃(OCF₃)-CH(OMgX)-R + H₃O⁺ → Br-C₆H₃(OCF₃)-CH(OH)-R + Mg(OH)X

Data Presentation: Representative Yields

The following table summarizes representative quantitative data for the Grignard reaction of this compound with various Grignard reagents to form the corresponding secondary alcohol. Please note that these are generalized yields based on similar reactions, and actual yields may vary depending on the specific reaction conditions and the nature of the Grignard reagent.[2][4]

Grignard Reagent (R-MgX)ProductTypical Yield (%)
Methylmagnesium Bromide1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanol85-95
Ethylmagnesium Bromide1-(3-Bromo-4-(trifluoromethoxy)phenyl)propan-1-ol80-90
Phenylmagnesium Bromide(3-Bromo-4-(trifluoromethoxy)phenyl)(phenyl)methanol75-85
Vinylmagnesium Bromide1-(3-Bromo-4-(trifluoromethoxy)phenyl)prop-2-en-1-ol70-80
Isopropylmagnesium Chloride1-(3-Bromo-4-(trifluoromethoxy)phenyl)-2-methylpropan-1-ol65-75

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of (3-Bromo-4-(trifluoromethoxy)phenyl)(phenyl)methanol.

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials and Reagents:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Bromobenzene

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas.[5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.[2][5]

  • Initiation: Add enough anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the bromobenzene solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux.[4]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the rate of addition and cool the flask in an ice bath.[2][5]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grayish, slightly cloudy solution is the phenylmagnesium bromide, ready for the next step.[4][5]

Protocol 2: Reaction with this compound

Materials and Reagents:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • This compound

  • Anhydrous diethyl ether or THF

  • Ice bath

Procedure:

  • Substrate Addition: Dissolve this compound (1.0 equivalent relative to bromobenzene) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the this compound solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.[2][5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

Protocol 3: Aqueous Work-up and Purification

Materials and Reagents:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[4][5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether or ethyl acetate. Combine the organic layers.[4]

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure (3-Bromo-4-(trifluoromethoxy)phenyl)(phenyl)methanol.

Visualizations

Grignard_Reaction_Workflow cluster_prep Protocol 1: Grignard Reagent Preparation cluster_reaction Protocol 2: Reaction cluster_workup Protocol 3: Work-up & Purification A 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) B 2. Mg Activation (Iodine, Gentle Heating) A->B C 3. Initiation (Add small portion of R-X) B->C D 4. Grignard Formation (Dropwise addition of R-X) C->D E 5. Completion (Stir at RT) D->E G 2. Cool Grignard Reagent (0 °C) E->G F 1. Dissolve Aldehyde H 3. Add Aldehyde Solution (Dropwise) F->H G->H I 4. Reaction Completion (Warm to RT, Stir) H->I J 1. Quench Reaction (aq. NH4Cl) I->J K 2. Extraction (Et2O or EtOAc) J->K L 3. Drying (MgSO4) K->L M 4. Concentration (Rotary Evaporator) L->M N 5. Purification (Column Chromatography) M->N

Caption: Experimental workflow for the Grignard reaction.

Signaling_Pathway_Analogy cluster_synthesis Synthetic Pathway cluster_application Application in Drug Discovery Start This compound Product Secondary Alcohol Intermediate Start->Product Grignard Addition Grignard Grignard Reagent (R-MgX) Grignard->Product Final Complex Drug Candidate Product->Final Further Functionalization (e.g., Cross-Coupling) Binding Improved Binding Affinity & Metabolic Stability Final->Binding Target Biological Target (e.g., Kinase, Receptor) Binding->Target

Caption: Logical flow from starting material to drug candidate.

References

The Role of 3-Bromo-4-(trifluoromethoxy)benzaldehyde in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-(trifluoromethoxy)benzaldehyde is a versatile trifluoromethoxylated aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a trifluoromethoxy group that can enhance metabolic stability and cell permeability, makes it a valuable starting material in drug discovery and development. This document provides detailed application notes on its utility, particularly in the synthesis of kinase inhibitors, and outlines a general protocol for its use in a key synthetic transformation.

Introduction

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is known to increase lipophilicity and metabolic stability, thereby improving the oral bioavailability and in vivo efficacy of bioactive molecules. This compound incorporates this beneficial moiety along with two other synthetically useful functional groups: an aldehyde for derivatization and a bromine atom for carbon-carbon and carbon-heteroatom bond formation. This trifecta of reactivity makes it a powerful intermediate in the construction of diverse molecular scaffolds. While direct synthesis of major blockbuster drugs like Sorafenib or Regorafenib from this specific aldehyde is not prominently documented in publicly available literature, its structural motifs are present in numerous kinase inhibitors, highlighting the importance of this class of substituted benzaldehydes in medicinal chemistry.

Application Notes

Intermediate in the Synthesis of Kinase Inhibitors

Substituted benzaldehydes are key components in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build the core structures of these inhibitors. The bromo and trifluoromethoxy substituents on the phenyl ring play a critical role in modulating the binding affinity and selectivity of the final compound to the kinase's active site.

While specific examples for this compound are not widely reported in the synthesis of FDA-approved drugs, its analog, 4-chloro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Sorafenib and Regorafenib , both potent multi-kinase inhibitors used in cancer therapy.[1] This underscores the significance of the 3-halo-4-(trifluoromethyl/trifluoromethoxy)phenyl moiety in the design of effective kinase inhibitors.

Role in Modulating Pharmacokinetic Properties

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly impact a drug molecule's properties:

  • Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly stable to metabolic degradation, which can increase the half-life of a drug.

  • Lipophilicity: The -OCF3 group increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.

  • Binding Interactions: The strong dipole moment of the trifluoromethoxy group can lead to favorable interactions with biological targets, potentially increasing binding affinity.

Synthetic Versatility

The bromine atom on the aromatic ring provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse substituents at this position, enabling the exploration of a wide chemical space during lead optimization. The aldehyde group can participate in reactions such as:

  • Reductive amination to form substituted benzylamines.

  • Wittig reactions to form alkenes.

  • Condensation reactions with active methylene compounds.

Experimental Protocols

The following is a general protocol for a key synthetic transformation involving a substituted benzaldehyde, illustrating a common application in pharmaceutical synthesis. This protocol is representative of a reductive amination reaction, a fundamental step in the synthesis of many pharmaceutical intermediates.

Protocol: Reductive Amination of this compound

This protocol describes the synthesis of a substituted benzylamine, a common intermediate in the synthesis of bioactive molecules.

Materials:

  • This compound

  • A primary or secondary amine (e.g., 4-aminophenol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M) is added the desired amine (1.0-1.2 eq) and acetic acid (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired substituted benzylamine.

Quantitative Data (Representative):

The following table provides representative data for a similar reductive amination reaction found in the literature for the synthesis of a pharmaceutical intermediate.

Reactant AReactant BProductSolventReducing AgentYield (%)Purity (%)Reference
4-chloro-N-methyl-2-pyridinecarboxamide4-aminophenol4-(4-aminophenoxy)-N-methylpicolinamideDMFt-BuOK (base)87>98[2]
3-Bromo-4-fluorobenzaldehydeAmmonia3-Bromo-4-fluorobenzylamineMethanolH2, Raney Nickel~85Not stated[3]

Note: The data in this table is for analogous reactions and is provided for illustrative purposes. Actual yields and purities will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow: Reductive Amination

The following diagram illustrates the general workflow for the reductive amination protocol described above.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A This compound D Mix and Stir (Imine Formation) A->D B Amine B->D C Solvent (DCM) + Acetic Acid C->D E Add NaBH(OAc)3 D->E F Stir (12-24h) E->F G Quench (NaHCO3) F->G H Extract with DCM G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General workflow for reductive amination.

Signaling Pathway: Kinase Inhibition

The following diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors derived from precursors like this compound.

cluster_outside Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Kinase Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules in the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the discovery and development of novel therapeutic agents, particularly in the area of kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.

References

Application Notes and Protocols for the Formylation of 1-bromo-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formylation of 1-bromo-2-(trifluoromethoxy)benzene to synthesize 2-bromo-6-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Two primary methods are presented: ortho-lithiation followed by formylation with N,N-dimethylformamide (DMF), and the Vilsmeier-Haack reaction. The ortho-lithiation approach is recommended for its high regioselectivity.

Product Information
CharacteristicData
Product Name 2-bromo-6-(trifluoromethoxy)benzaldehyde
Molecular Formula C₈H₄BrF₃O
Molecular Weight 269.02 g/mol
Appearance Expected to be a colorless to yellow liquid or solid
Storage Store in a cool, dry, dark place under an inert atmosphere
Experimental Protocols

Two effective protocols for the formylation of 1-bromo-2-(trifluoromethoxy)benzene are detailed below.

Protocol 1: Ortho-Lithiation and Formylation (Recommended Method)

This method utilizes the directing effect of the trifluoromethoxy group to achieve regioselective lithiation at the ortho position, followed by quenching with DMF to introduce the formyl group. This approach is favored for its high selectivity and generally good yields.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-bromo-2-(trifluoromethoxy)benzene241.012.41 g10.01.0
n-Butyllithium (n-BuLi)64.064.4 mL (2.5 M in hexanes)11.01.1
N,N-Dimethylformamide (DMF)73.091.10 mL12.01.2
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Saturated aq. NH₄Cl solution-20 mL--
Diethyl ether (Et₂O)74.12100 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37---

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-(trifluoromethoxy)benzene (10.0 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in 50 mL of anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for an additional 2 hours.

  • Quenching and Work-up: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-bromo-6-(trifluoromethoxy)benzaldehyde.

Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an alternative method for formylating aromatic compounds.[1][2][3][4][5] It involves the use of a Vilsmeier reagent, generated in situ from DMF and phosphoryl chloride (POCl₃).[1][2][3][4] While generally effective for electron-rich arenes, it can also be applied to less activated substrates, often requiring more forcing conditions.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-bromo-2-(trifluoromethoxy)benzene241.012.41 g10.01.0
N,N-Dimethylformamide (DMF)73.0911.5 mL15015.0
Phosphoryl chloride (POCl₃)153.331.4 mL15.01.5
Dichloromethane (DCM), anhydrous84.9330 mL--
Sodium acetate (NaOAc)82.034.6 g56.05.6
Water18.0220 mL--
Diethyl ether (Et₂O)74.12100 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04---

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool a solution of DMF (15.0 equivalents) in anhydrous dichloromethane (20 mL) to 0 °C. Add phosphoryl chloride (1.5 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Add a solution of 1-bromo-2-(trifluoromethoxy)benzene (10.0 mmol) in 10 mL of anhydrous dichloromethane to the Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate (5.6 equivalents) in water (20 mL) and stir for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography with a hexane/ethyl acetate gradient to isolate 2-bromo-6-(trifluoromethoxy)benzaldehyde.[1]

Anticipated Analytical Data

The following table summarizes the expected analytical data for the synthesized 2-bromo-6-(trifluoromethoxy)benzaldehyde.

AnalysisExpected Result
Appearance Colorless to yellow liquid or solid
¹H NMR (CDCl₃, 400 MHz) δ 10.4 (s, 1H, -CHO), 7.8-7.4 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ 189-192 (-CHO), 150-155 (C-OCF₃), 135-140 (Ar-C), 120-130 (Ar-C), 115-125 (C-Br), 118-122 (q, J ≈ 260 Hz, -CF₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -58 to -62 (s, 3F, -OCF₃)
Mass Spectrometry (EI) m/z 268, 270 [M]⁺
Experimental Workflow and Logic Diagrams

The following diagrams illustrate the chemical transformation and the experimental workflow for the recommended ortho-lithiation and formylation procedure.

G Chemical Transformation via Ortho-Lithiation cluster_reactants Reactants cluster_products Product A 1-bromo-2-(trifluoromethoxy)benzene D 2-bromo-6-(trifluoromethoxy)benzaldehyde A->D 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt B n-BuLi C DMF

Caption: Regioselective synthesis of the target aldehyde.

G Experimental Workflow for Ortho-Lithiation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Starting Material in Anhydrous THF cool 2. Cool to -78 °C setup->cool add_buli 3. Add n-BuLi Dropwise cool->add_buli stir1 4. Stir for 1 hour at -78 °C add_buli->stir1 add_dmf 5. Add DMF Dropwise stir1->add_dmf stir2 6. Stir for 2 hours at -78 °C add_dmf->stir2 quench 7. Quench with aq. NH4Cl stir2->quench extract 8. Extract with Diethyl Ether quench->extract wash_dry 9. Wash with Brine & Dry extract->wash_dry concentrate 10. Concentrate Crude Product wash_dry->concentrate purify 11. Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow diagram.

References

Applications of 3-Bromo-4-(trifluoromethoxy)benzaldehyde in Materials Science: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde, is emerging as a versatile building block in the field of materials science. Its unique molecular architecture, featuring a reactive aldehyde group, a bromine atom, and an electron-withdrawing trifluoromethoxy group, offers a valuable platform for the synthesis of novel polymers and liquid crystals with tailored properties. This application note explores the potential uses of this compound in the development of advanced materials, providing a theoretical framework and generalized protocols for researchers and scientists.

Introduction

The strategic incorporation of fluorine-containing functional groups into organic molecules has been a key driver of innovation in materials science. The trifluoromethoxy (-OCF₃) group, in particular, is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. When combined with a bromine atom, which can serve as a site for further functionalization or as a key component in liquid crystalline structures, and an aldehyde group for polymerization, this compound becomes a highly attractive monomer for the synthesis of high-performance materials.

Key Applications in Materials Science

While specific, detailed research publications on the use of this compound in materials science are not abundant in publicly available literature, its structure strongly suggests its utility in the following areas:

  • High-Performance Polymers: The aldehyde functionality allows for the synthesis of poly(azomethine)s (also known as Schiff base polymers) through condensation reactions with various diamines. The resulting polymers are expected to exhibit high thermal stability and chemical resistance due to the presence of the trifluoromethoxy group. The bromine atom can further be used for post-polymerization modifications or to influence the polymer's solubility and morphology.

  • Liquid Crystals: The rigid aromatic core and the presence of terminal polar groups (bromo and trifluoromethoxy) are characteristic features of molecules that can exhibit liquid crystalline behavior. By reacting this compound with appropriate amines, calamitic (rod-shaped) liquid crystals can be synthesized. The trifluoromethoxy group is known to influence the mesophase behavior and dielectric anisotropy, which are critical parameters for display applications.

  • Covalent Organic Frameworks (COFs): The aldehyde group can participate in the formation of porous, crystalline COFs through reactions with suitable multi-amine linkers. The resulting frameworks could possess high thermal stability and chemical inertness, making them promising candidates for applications in gas storage, separation, and catalysis.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis of materials using this compound. These should be adapted and optimized based on the specific co-monomers and desired material properties.

Protocol 1: Synthesis of a Poly(azomethine)

This protocol describes the solution polycondensation of this compound with a generic aromatic diamine.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl) (optional, to enhance solubility)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine in DMAc (with 5 wt% LiCl if needed) under a nitrogen atmosphere.

  • Once the diamine has completely dissolved, add an equimolar amount of this compound to the solution.

  • Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours under a slow stream of nitrogen.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the azomethine C=N bond), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Data Presentation

As no specific experimental data for materials synthesized from this compound is currently available in the cited literature, a quantitative data table cannot be provided. Researchers are encouraged to generate and publish such data to enrich the materials science community's understanding of this promising compound.

A hypothetical data table for a poly(azomethine) derived from this compound and 4,4'-oxydianiline might include the following parameters:

PropertyExpected Value/Range
Inherent Viscosity (dL/g)0.5 - 1.5
Number Average Molecular Weight (Mn) ( g/mol )20,000 - 80,000
Polydispersity Index (PDI)1.5 - 3.0
Glass Transition Temperature (Tg) (°C)200 - 300
10% Weight Loss Temperature (Td10) (°C)> 450
Char Yield at 800 °C (%)> 60

Visualizations

Logical Relationship: Synthesis of Poly(azomethine)

The following diagram illustrates the general synthetic pathway for a poly(azomethine) from this compound and a diamine.

G Monomer1 This compound Polymer Poly(azomethine) Monomer1->Polymer Polycondensation Monomer2 Aromatic Diamine (H2N-Ar-NH2) Monomer2->Polymer Solvent Solvent (e.g., DMAc) Solvent->Polymer Catalyst Heat (120-150 °C) Nitrogen Atmosphere Catalyst->Polymer Byproduct Water (H2O) Polymer->Byproduct elimination G Start Start Step1 Dissolve Diamine in Solvent Start->Step1 Step2 Add this compound Step1->Step2 Step3 Polymerization (Heat under N2) Step2->Step3 Step4 Precipitation in Methanol Step3->Step4 Step5 Filtration and Washing Step4->Step5 Step6 Drying in Vacuum Oven Step5->Step6 Characterization Characterization (FTIR, NMR, GPC, TGA) Step6->Characterization End End Characterization->End

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-(trifluoromethoxy)benzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-bromo-4-(trifluoromethoxy)benzaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

For initial screening, a solvent pair system is often effective for compounds of this type. Commonly used solvent systems for similar aromatic aldehydes include:

  • Ethanol/Water: The compound is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

  • Toluene/Hexane or Heptane: The compound is dissolved in a minimum amount of hot toluene, and hexane or heptane is added dropwise until persistent cloudiness is observed.

It is highly recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent pair for your specific batch of crude material.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few reasons why your compound may not be dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.

  • Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. If a significant amount of solvent has been added and the solid remains undissolved, it is best to remove the solvent under reduced pressure and try a different solvent system.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a majority of the compound has dissolved but some solid remains, this is a likely cause. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming after I cool the solution. What went wrong?

A3: The lack of crystal formation is a common issue and can usually be resolved by one of the following methods:

  • Solution is Too Dilute: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent to concentrate the solution. Then, allow it to cool again.

  • Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, you can try to induce crystallization. Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to initiate crystallization.

  • Insufficient Cooling: Ensure the solution has cooled to room temperature and then place it in an ice bath to further decrease the solubility of your compound and promote crystallization.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional hot solvent to ensure the compound remains in solution as it begins to cool.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.

Q5: My final product is still colored. How can I remove colored impurities?

A5: If your purified product retains a color, it is likely due to the presence of colored impurities. These can often be removed by treating the hot solution with activated charcoal before the cooling and crystallization step.

  • After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution.

  • Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₄BrF₃O₂
Molecular Weight269.01 g/mol [1]
AppearanceWhite to off-white solid
Melting PointData not available. For the similar compound 3-Bromo-4-fluorobenzaldehyde, the melting point is in the range of 28-34°C.

Recommended Solvents for Recrystallization Screening

Solvent / Solvent SystemRationale
Ethanol / WaterGood for moderately polar compounds.
Methanol / WaterSimilar to ethanol/water, but methanol has a lower boiling point.
Isopropanol / WaterAnother alcohol/water system with a different solvency profile.
Toluene / Hexane or HeptaneGood for less polar compounds. Toluene is a good solvent, while hexane/heptane acts as an anti-solvent.
Ethyl Acetate / Hexane or HeptaneA common solvent pair with a good balance of polarity.

Experimental Protocols

Protocol for Recrystallization of this compound using a Single Solvent

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the solid has completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol for Recrystallization using a Solvent Pair

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise with swirling until the solution becomes slightly cloudy.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until the solution is clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

G Troubleshooting Recrystallization Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve no_dissolve Solid does not dissolve dissolve->no_dissolve No insoluble_impurities Insoluble impurities present? dissolve->insoluble_impurities Yes hot_filtration Hot filtration cool Cool slowly hot_filtration->cool crystals_form Crystals form? cool->crystals_form oiling_out Product 'oils out' cool->oiling_out Oiling out collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals No crystals form crystals_form->no_crystals No add_more_solvent Add more hot solvent no_dissolve->add_more_solvent Yes add_more_solvent->dissolve insoluble_impurities->hot_filtration Yes insoluble_impurities->cool No reheat_slow_cool Reheat, add more solvent, cool very slowly oiling_out->reheat_slow_cool reheat_slow_cool->cool induce_crystallization Induce crystallization (scratch, seed crystal) no_crystals->induce_crystallization Try inducing concentrate Concentrate solution (evaporate some solvent) no_crystals->concentrate Still no crystals induce_crystallization->crystals_form concentrate->cool

References

Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol: This is a common and direct method where the corresponding benzyl alcohol is oxidized to the aldehyde.

  • Electrophilic Bromination of 4-(trifluoromethoxy)benzaldehyde: This route involves the direct bromination of the benzaldehyde derivative. The regioselectivity of this reaction is a critical factor.

Q2: What are the most common impurities I might encounter?

A2: The impurities largely depend on the chosen synthetic route.

  • From Oxidation: The most common impurities are the unreacted starting material, 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, and the over-oxidation product, 3-Bromo-4-(trifluoromethoxy)benzoic acid.

  • From Bromination: The primary impurities are regioisomers of the desired product, such as 2-Bromo-4-(trifluoromethoxy)benzaldehyde, and potentially di-brominated products.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of impurities.

Q4: What are the recommended purification methods?

A4: The crude product can typically be purified by:

  • Distillation: Effective for removing non-volatile impurities.

  • Recrystallization: A common method for purifying solid products.

  • Column Chromatography: Useful for separating the desired product from closely related impurities like regioisomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Issue 1: Incomplete reaction, significant amount of starting material remains.

Possible Cause Troubleshooting Step
Insufficient oxidizing agentIncrease the molar equivalent of the oxidizing agent (e.g., potassium dichromate) incrementally.
Low reaction temperatureEnsure the reaction is maintained at the optimal temperature as specified in the protocol (e.g., approx. 25°C).[1]
Short reaction timeExtend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.

Issue 2: Presence of 3-Bromo-4-(trifluoromethoxy)benzoic acid as a major byproduct.

Possible Cause Troubleshooting Step
Over-oxidation due to harsh conditionsUse a milder oxidizing agent or reduce the reaction temperature.
Prolonged reaction timeMonitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the aldehyde.
Excess oxidizing agentUse a stoichiometric amount of the oxidizing agent.

Issue 3: Formation of ester impurities.

Possible Cause Troubleshooting Step
Reaction in an acidic aqueous medium can lead to hemiacetal formation between the product aldehyde and unreacted alcohol, which is then oxidized to an ester.Consider performing the oxidation under anhydrous neutral conditions to avoid the formation of geminal diols and subsequent over-oxidation or ester formation.
Route 2: Electrophilic Bromination of 4-(trifluoromethoxy)benzaldehyde

Issue 1: Formation of multiple regioisomers.

Possible Cause Troubleshooting Step
The -CHO group is a meta-director, while the -OCF₃ group is an ortho-, para-director. This can lead to a mixture of brominated products.Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired regioselectivity. The use of specific catalysts can enhance para-selectivity in electrophilic brominations.
Steric hindrance and electronic effects influencing the position of bromination.Carefully select the brominating agent. N-bromosuccinimide (NBS) in combination with a catalyst is often used to improve regioselectivity.

Issue 2: Presence of di-brominated byproducts.

Possible Cause Troubleshooting Step
Excess brominating agentUse a stoichiometric amount of the brominating agent.
Reaction conditions are too harshLower the reaction temperature and shorten the reaction time.

Experimental Protocols

Key Experiment: Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

This protocol is based on the synthesis of 3-bromo-4-trifluoromethoxybenzaldehyde from its corresponding benzyl alcohol.[1]

Materials:

  • 3-bromo-4-trifluoromethoxybenzyl alcohol

  • Sulphuric acid

  • Water

  • "Aliquat" 336 (tricaprylmethylammonium chloride)

  • Methylene chloride

  • Potassium dichromate

  • Saturated sodium bicarbonate solution

  • Sodium sulphate

Procedure:

  • A solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.

  • A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of "Aliquat" 336 is added to the solution.

  • 9.7 g (0.033 mol) of potassium dichromate is then added to the reaction mixture.

  • The temperature is maintained at approximately 25° C for 2 hours with slight cooling.

  • After the reaction period, 100 ml of water is added to the mixture.

  • The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.

  • The combined organic phases are washed twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.

  • The organic phase is dried over sodium sulphate and concentrated by evaporation in vacuo.

  • The residue is distilled to obtain 3-bromo-4-trifluoromethoxybenzaldehyde.

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_bromination Route 2: Bromination Start_Ox 3-Bromo-4-(trifluoromethoxy)benzyl alcohol Oxidation Oxidation (e.g., K2Cr2O7, H2SO4) Start_Ox->Oxidation Product_Ox This compound Oxidation->Product_Ox Impurity_Unreacted Unreacted Starting Material Oxidation->Impurity_Unreacted Incomplete Reaction Impurity_Overoxidation 3-Bromo-4-(trifluoromethoxy)benzoic acid Product_Ox->Impurity_Overoxidation Over-oxidation Start_Br 4-(trifluoromethoxy)benzaldehyde Bromination Electrophilic Bromination (e.g., Br2, Catalyst) Start_Br->Bromination Product_Br This compound Bromination->Product_Br Impurity_Isomer Regioisomers (e.g., 2-Bromo-isomer) Bromination->Impurity_Isomer Lack of Regioselectivity Impurity_Dibromo Di-brominated Products Bromination->Impurity_Dibromo Over-bromination

Caption: Synthetic routes and potential impurities.

Troubleshooting_Logic Start Problem Identified in Synthesis Route_Decision Which Synthetic Route? Start->Route_Decision Oxidation_Impurity Impurity in Oxidation Route Route_Decision->Oxidation_Impurity Oxidation Bromination_Impurity Impurity in Bromination Route Route_Decision->Bromination_Impurity Bromination Incomplete_Ox Incomplete Oxidation? Oxidation_Impurity->Incomplete_Ox Isomers Regioisomers Present? Bromination_Impurity->Isomers Over_Ox Over-oxidation? Incomplete_Ox->Over_Ox No Solution_Incomplete Increase oxidant/temp/time Incomplete_Ox->Solution_Incomplete Yes Solution_Over Milder conditions/shorter time Over_Ox->Solution_Over Yes Poly_Br Poly-bromination? Isomers->Poly_Br No Solution_Isomers Optimize catalyst/conditions Isomers->Solution_Isomers Yes Solution_Poly Reduce brominating agent/time Poly_Br->Solution_Poly Yes

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions involving 3-bromo-4-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using the electron-deficient and functionally substituted this compound in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: A low yield in this specific Suzuki coupling can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For an electron-deficient aryl bromide like this compound, the oxidative addition step is generally favorable.[1] However, the overall efficiency of the catalytic cycle depends on the subsequent steps. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under inert conditions to prevent degradation and oxidation.

  • Reaction Conditions (Atmosphere and Solvent): The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like homocoupling of the boronic acid. It is crucial to thoroughly degas your solvent and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2] Solvents like THF and dioxane are prone to peroxide formation, which can kill the catalyst.[2]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[3] However, strong bases may react with the aldehyde functionality of your substrate. Consider using milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]

  • Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate can mitigate this issue.[1]

Q2: I am observing a significant amount of a debrominated side product, 4-(trifluoromethoxy)benzaldehyde. What causes this and how can I prevent it?

A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture. Potential sources of hydrides can be the solvent (e.g., alcohols) or the base.

Strategies to Minimize Dehalogenation:

  • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1]

  • Base Selection: Certain bases can promote this side reaction. Ensure your base is pure and anhydrous if possible.

  • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Experimenting with different phosphine ligands may be beneficial.

Q3: My reaction seems to stall after a certain point, with starting material remaining. What could be the cause of catalyst deactivation?

A3: Catalyst deactivation can occur for several reasons in a Suzuki coupling:

  • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing and inert atmosphere techniques are essential.[2]

  • Impure Reagents: Impurities in your starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity.

  • Thermal Instability: At elevated temperatures, the catalyst complex may degrade over time. If you are running the reaction at a high temperature, consider if a lower temperature for a longer duration might be more effective.

  • Insufficient Ligand: In some cases, adding a slight excess of the phosphine ligand can help stabilize the palladium catalyst and prevent the precipitation of palladium black.[2]

Q4: Are there any specific considerations for the aldehyde and trifluoromethoxy groups on my aryl bromide?

A4: Yes, these functional groups can influence the reaction:

  • Aldehyde Group: The aldehyde is an electron-withdrawing group, which generally accelerates the rate of oxidative addition.[1] However, it can be sensitive to certain nucleophiles and strong bases. Using milder bases like K₃PO₄ or Cs₂CO₃ is advisable to avoid side reactions involving the aldehyde.

  • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group, which also activates the C-Br bond towards oxidative addition. Its presence makes this compound a good substrate for Suzuki coupling.

Experimental Protocols

Below are generalized experimental protocols that can serve as a starting point for your optimization studies.

General Procedure for Suzuki Coupling
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[5] Allow the inert gas to bubble through the solution for 10-15 minutes for further deoxygenation.[4][2] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand) (0.5-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[5] Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Data Presentation: Condition Screening for Optimization

The following tables provide a structured approach to optimizing your reaction conditions. Start with the baseline conditions and vary one parameter at a time.

Table 1: Catalyst and Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)Observations
1Pd(PPh₃)₄ (3)-Baseline
2Pd(dppf)Cl₂ (3)-
3Pd₂(dba)₃ (1.5)SPhos (3)Buchwald-Hartwig type ligand
4Pd₂(dba)₃ (1.5)XPhos (3)Buchwald-Hartwig type ligand

Baseline Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.

Table 2: Base and Solvent Screening

EntryBase (2.0 equiv)Solvent (v/v)Yield (%)Observations
1K₂CO₃Dioxane/H₂O (4:1)Baseline
2K₃PO₄Dioxane/H₂O (4:1)
3Cs₂CO₃Dioxane/H₂O (4:1)
4K₂CO₃Toluene/H₂O (4:1)
5K₂CO₃THF/H₂O (4:1)

Optimized catalyst/ligand from Table 1 should be used.

Table 3: Temperature and Concentration Screening

EntryTemperature (°C)Concentration (M)Yield (%)Observations
1800.2Baseline
21000.2
31100.2
41000.1
51000.5

Optimized conditions from Tables 1 and 2 should be used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Weigh Reagents: - Aryl Bromide - Boronic Acid/Ester - Base B 2. Add to Oven-Dried Flask A->B C 3. Evacuate & Backfill with Inert Gas (3x) D 4. Add Degassed Solvent C->D Under Inert Atmosphere E 5. Add Catalyst/Ligand D->E F 6. Heat and Stir (e.g., 80-110 °C) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool to RT & Dilute G->H Reaction Complete I 9. Aqueous Workup (Wash with H₂O, Brine) H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify (Column Chromatography) J->K L Final Product K->L

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic

troubleshooting_suzuki cluster_checks Initial Checks cluster_solutions Optimization Strategies Start Low Yield or No Reaction Inert Inert Atmosphere? (Degassed Solvent, Ar/N₂ Purge) Start->Inert Reagents Reagent Quality? (Fresh Catalyst/Ligand, Pure Boronic Acid) Start->Reagents Conditions Reaction Conditions? (Temp, Time, Base) Start->Conditions Optimize_Catalyst Screen Catalysts & Ligands Inert->Optimize_Catalyst If atmosphere is good Reagents->Optimize_Catalyst If reagents are fresh Optimize_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Conditions->Optimize_Base If conditions seem appropriate Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (Dioxane, Toluene, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision-making flowchart for troubleshooting low yields in Suzuki coupling.

References

troubleshooting failed reactions with 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-(trifluoromethoxy)benzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A: this compound has two primary reactive sites: the aldehyde group and the carbon-bromine bond. The aldehyde group is susceptible to nucleophilic attack and can undergo various condensation and reduction reactions. The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Q2: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound at room temperature.[1] The compound should be kept in a tightly sealed container to prevent oxidation of the aldehyde group.

Q3: What are the main safety hazards associated with this compound?

A: this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Failed Reactions

This section provides troubleshooting guides for common reactions involving this compound.

Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. However, issues such as low yield, no reaction, or the formation of side products can occur.

Problem: Low to no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Product check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid/Ester, Base, Solvent) start->check_reagents check_catalyst Check Catalyst and Ligand (Activity, Loading) check_reagents->check_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Time, Base) check_catalyst->optimize_conditions check_deboronation Investigate Boronic Acid Decomposition optimize_conditions->check_deboronation check_dehalogenation Check for Dehalogenation of Aryl Halide check_deboronation->check_dehalogenation product Successful Coupling check_dehalogenation->product

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst may be old or have decomposed.Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable, such as a Buchwald G3 or G4 palladacycle.[3][4]
Inappropriate Ligand The choice of phosphine ligand is critical for the efficiency of the oxidative addition and reductive elimination steps. Electron-rich aryl bromides may require more electron-rich and bulky ligands.Screen a variety of phosphine ligands, such as SPhos, XPhos, or RuPhos.[3][4][5]
Base Incompatibility The strength and solubility of the base can significantly impact the reaction rate. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If using K₃PO₄ in an anhydrous solvent, consider adding a few equivalents of water.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of water and base.Use the boronic acid ester (e.g., pinacol ester) instead, as they are generally more stable.[6]
Solvent Effects The solvent can influence the solubility of the reagents and the stability of the catalytic species. Nitrile solvents can sometimes poison the catalyst.Consider switching to ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene. A mixture of solvent and water is often used.[3]
Dehalogenation Side Reaction The aryl bromide can be reduced to the corresponding arene, especially if the reaction is slow or if there are sources of hydride in the reaction mixture.Ensure all reagents are pure and dry. Lowering the reaction temperature might reduce the rate of this side reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Nucleophilic Addition to the Aldehyde Group

Reactions such as Grignard additions or Wittig reactions can fail due to the sensitive nature of the reagents and the aldehyde.

Problem: Low yield or recovery of starting material in a Grignard reaction.

Grignard reagents are highly reactive and sensitive to moisture and air.

Troubleshooting Workflow for Grignard Reactions

G start Failed Grignard Reaction check_reagents Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_reagents check_grignard Confirm Grignard Reagent Formation (Titration) check_reagents->check_grignard optimize_addition Optimize Addition Conditions (Temperature, Rate) check_grignard->optimize_addition check_side_reactions Investigate Side Reactions (Enolization, Reduction) optimize_addition->check_side_reactions product Successful Addition check_side_reactions->product

Caption: Troubleshooting workflow for failed Grignard reactions.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Presence of Water Grignard reagents are strong bases and will be quenched by even trace amounts of water.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Poor Quality Grignard Reagent The Grignard reagent may not have formed or may have decomposed upon storage.Prepare the Grignard reagent fresh before use. Consider titrating the Grignard reagent to determine its exact concentration.
Low Reaction Temperature While Grignard additions are often performed at low temperatures to control selectivity, the reaction may be too slow if the temperature is too low.Allow the reaction to warm to room temperature after the initial addition at low temperature.
Steric Hindrance The trifluoromethoxy group may impart some steric hindrance, slowing down the reaction.Use a more reactive Grignard reagent or a Lewis acid catalyst to activate the aldehyde.

Experimental Protocol: Grignard Addition of Methylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 equiv. in diethyl ether) dropwise via a syringe.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude secondary alcohol, which can be purified by column chromatography.

Guide 3: Reduction of the Aldehyde

The reduction of the aldehyde to the corresponding alcohol is a common transformation.

Problem: Incomplete reduction or formation of byproducts.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent may be insufficient for complete conversion.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).
Reaction Temperature Too Low The reduction may be sluggish at very low temperatures.While the initial addition of the reducing agent should be done at a low temperature to control the reaction rate, allowing the mixture to warm to room temperature can help drive the reaction to completion.
Hydrolysis of Reducing Agent Sodium borohydride can react with protic solvents.Perform the reaction in an appropriate solvent (e.g., methanol, ethanol). For more sensitive substrates, consider using a milder reducing agent in an aprotic solvent.
Over-reduction While less common for aldehydes, strong reducing agents could potentially affect the trifluoromethoxy group under harsh conditions.Use a mild reducing agent like sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify by column chromatography if necessary.

References

Technical Support Center: Formylation of 3-bromo-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formylation of 3-bromo-4-(trifluoromethoxy)benzene, a critical process for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the formylation of 3-bromo-4-(trifluoromethoxy)benzene, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my formylation reaction not proceeding or showing a very low yield?

A1: Low reactivity is a common issue due to the electron-withdrawing nature of both the bromo and trifluoromethoxy substituents, which deactivates the aromatic ring towards electrophilic substitution.

  • Possible Causes:

    • Insufficient reaction temperature or time.

    • Decomposition of the Vilsmeier reagent due to moisture.

    • Poor quality of reagents (DMF, POCl₃).

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/MS. Be cautious, as higher temperatures can also lead to side product formation.

    • Extend Reaction Time: If a moderate temperature is desired, extending the reaction time may improve the yield.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use Fresh Reagents: Ensure the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and have been stored properly.

Q2: I am observing the formation of multiple products. What are the likely side products and how can I improve the regioselectivity?

A2: The formation of regioisomers is a common side reaction in the formylation of polysubstituted benzenes. For 3-bromo-4-(trifluoromethoxy)benzene, the formyl group is directed to the positions ortho and para to the bromine atom, and meta to the trifluoromethoxy group.

  • Expected Major Product: 4-bromo-3-formyl-1-(trifluoromethoxy)benzene (formylation at the position para to the bromine).

  • Potential Regioisomeric Side Product: 2-bromo-3-formyl-1-(trifluoromethoxy)benzene (formylation at the position ortho to the bromine, which is sterically hindered).

  • Troubleshooting Steps to Improve Regioselectivity:

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product and reduce the formation of sterically hindered isomers.

    • Choice of Formylating Agent: While the Vilsmeier-Haack reaction is common, exploring other formylation methods like the Rieche formylation might offer different regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Experimenting with different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) may be beneficial.

Q3: My reaction mixture has turned dark, and I am getting a lot of baseline material on TLC. What is causing this and how can I prevent it?

A3: The formation of dark, tarry substances is often a result of polymerization or decomposition of the starting material or product under harsh reaction conditions.

  • Possible Causes:

    • Excessively high reaction temperature.

    • Prolonged reaction time at elevated temperatures.

    • Presence of impurities that catalyze polymerization.

  • Troubleshooting Steps:

    • Control the Temperature: Carefully control the reaction temperature using an oil bath and a temperature controller. Avoid localized overheating.

    • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.

    • Purify Starting Material: Ensure the 3-bromo-4-(trifluoromethoxy)benzene is pure before starting the reaction.

Q4: I suspect the trifluoromethoxy (-OCF₃) group is not stable under the reaction conditions. Is this possible?

A4: The trifluoromethoxy group is generally stable under Vilsmeier-Haack conditions. However, under strongly acidic workup conditions or at very high reaction temperatures, there is a small possibility of hydrolysis to a hydroxyl group, which would then be formylated.

  • Preventative Measures:

    • Use a mild aqueous workup, for instance, by pouring the reaction mixture onto ice and then neutralizing with a base like sodium bicarbonate or sodium acetate.

    • Avoid prolonged exposure to strong acids during extraction and purification.

Quantitative Data Summary

The yield of the desired product and the ratio of side products are highly dependent on the reaction conditions. The following table provides illustrative data based on typical outcomes for similar reactions.

Entry Vilsmeier Reagent (Equivalents) Temperature (°C) Time (h) Yield of Main Product (%) Yield of Regioisomer (%) Starting Material Recovered (%)
11.5251245<540
21.560675810
31.510046015<5 (with some tar formation)
42.5606857<5

Note: This data is hypothetical and serves as a guideline for optimization.

Experimental Protocols

Vilsmeier-Haack Formylation of 3-bromo-4-(trifluoromethoxy)benzene

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents and Materials:

  • 3-bromo-4-(trifluoromethoxy)benzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous DMF (10 equivalents).

  • Formation of Vilsmeier Reagent: Cool the DMF to 0°C using an ice bath. Add phosphorus oxychloride (1.5 - 2.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C. Stir the mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 3-bromo-4-(trifluoromethoxy)benzene (1 equivalent) in a minimal amount of anhydrous DCM and add it to the Vilsmeier reagent at 0°C.

  • Reaction: Slowly warm the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 6 hours), monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aldehyde.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Dry Glassware under Inert Atmosphere add_dmf Add Anhydrous DMF start->add_dmf cool_dmf Cool to 0°C add_dmf->cool_dmf add_pocl3 Add POCl₃ Dropwise form_vilsmeier Form Vilsmeier Reagent add_pocl3->form_vilsmeier add_substrate Add 3-bromo-4-(trifluoromethoxy)benzene form_vilsmeier->add_substrate react Heat and Stir add_substrate->react quench Quench with Ice neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting Decision Tree

troubleshooting_tree cluster_low_yield Low Yield / No Reaction cluster_side_products Side Product Formation start Reaction Outcome Analysis low_yield Low Yield or No Reaction start->low_yield Problem side_products Multiple Products Observed start->side_products Problem check_reagents Check Reagent Quality and Anhydrous Conditions low_yield->check_reagents increase_temp Increase Temperature / Time check_reagents->increase_temp Reagents OK increase_reagent Increase Equivalents of Vilsmeier Reagent increase_temp->increase_reagent regioisomers Regioisomers Formed side_products->regioisomers tar Tar Formation side_products->tar optimize_temp Optimize Temperature (likely lower) regioisomers->optimize_temp check_purity Check Starting Material Purity tar->check_purity reduce_time Reduce Reaction Time check_purity->reduce_time

Caption: Troubleshooting decision tree for formylation issues.

improving the stability of 3-Bromo-4-(trifluoromethoxy)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 3-Bromo-4-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 3-Bromo-4-(trifluoromethoxy)benzoic acid. This is a common issue for many aromatic aldehydes and is accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: What are the visible signs of degradation?

A2: Degradation may not always be immediately visible. However, you may observe the formation of a white crystalline solid (the carboxylic acid) within the liquid aldehyde. A change in color or the development of a pungent odor can also indicate degradation. For accurate assessment, analytical methods such as GC or HPLC are recommended.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: Can I use stabilizers to improve the stability of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Formation of white precipitate in the sample. Oxidation of the aldehyde to a carboxylic acid.1. Confirm the identity of the precipitate using analytical methods (e.g., IR, NMR). 2. If confirmed as the carboxylic acid, the aldehyde can be purified by distillation or chromatography. 3. For future storage, add an antioxidant and store under an inert atmosphere.
Discoloration of the sample (yellowing). Minor oxidation or presence of impurities.1. Assess the purity of the sample using GC or HPLC. 2. If purity is compromised, consider purification. 3. Ensure storage in an amber vial to protect from light.
Inconsistent experimental results. Degradation of the starting material.1. Always check the purity of the aldehyde before use, especially if it has been stored for an extended period. 2. Use freshly purified material for sensitive reactions. 3. Implement a routine quality control check for stored aldehydes.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

This method is adapted from a validated procedure for isomeric bromofluorobenzaldehydes and is suitable for assessing the purity of this compound and detecting the presence of its primary degradation product.

Instrumentation and Conditions:

Parameter Condition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 220°C at 15°C/min, hold for 5 min
Detector Temperature 280°C
Diluent Acetonitrile

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution to approximately 100 µg/mL for analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This general reverse-phase HPLC method can be used for the purity assessment of this compound.

Instrumentation and Conditions:

Parameter Condition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

Sample Preparation:

  • Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway This compound This compound 3-Bromo-4-(trifluoromethoxy)benzoic_acid 3-Bromo-4-(trifluoromethoxy)benzoic_acid This compound->3-Bromo-4-(trifluoromethoxy)benzoic_acid Oxidation (O2, light, heat)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_analysis Purity Analysis Store_Cool_Dark Store in Cool, Dark Place Inert_Atmosphere Store Under Inert Atmosphere Store_Cool_Dark->Inert_Atmosphere Add_Stabilizer Add Antioxidant (optional) Inert_Atmosphere->Add_Stabilizer Sample_Prep Sample Preparation Add_Stabilizer->Sample_Prep GC_Analysis GC Analysis Sample_Prep->GC_Analysis HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Compound This compound Compound->Store_Cool_Dark

Caption: Recommended workflow for storage and analysis.

challenges in the scale-up synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde. This valuable intermediate is utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The information herein is designed to address specific challenges that may arise during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent laboratory-scale synthesis involves the oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This is often achieved using an oxidizing agent like potassium dichromate in the presence of an acid and a phase transfer catalyst.

Q2: What is the role of a phase transfer catalyst in this synthesis?

A2: A phase transfer catalyst (PTC), such as tricaprylmethylammonium chloride ("Aliquat 336"), is employed to facilitate the reaction between reactants present in different phases (e.g., an aqueous phase containing the oxidizing agent and an organic phase containing the benzyl alcohol). PTCs are particularly beneficial in industrial-scale synthesis as they can enhance reaction rates, improve yields, and allow for milder reaction conditions, which can lead to cost savings and improved safety.[2][3]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include:

  • Exothermic Reaction: The oxidation of benzyl alcohols is an exothermic process. On a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not managed effectively.[4] Proper cooling and controlled addition of reagents are critical.

  • Use of Chromium Reagents: Potassium dichromate is a strong oxidizing agent and is classified as toxic and carcinogenic.[5] Handling procedures must minimize exposure, and there are significant environmental considerations for the disposal of chromium-containing waste.[6][7][8]

  • Handling of Trifluoromethoxy Compounds: While generally stable, the toxicological properties of many organofluorine compounds are not fully understood, and appropriate personal protective equipment should be used.

Q4: What are the likely impurities in the final product?

A4: Potential impurities could include:

  • Unreacted starting material: 3-Bromo-4-(trifluoromethoxy)benzyl alcohol.

  • Over-oxidation product: 3-Bromo-4-(trifluoromethoxy)benzoic acid.

  • Byproducts from side reactions.

  • Residual chromium species if the workup is incomplete.

Q5: How can the purity of the final product be improved on a larger scale?

A5: Large-scale purification can be challenging. Distillation is a common method for purifying aldehydes. For heat-sensitive materials or to achieve very high purity, techniques like fractional distillation under reduced pressure are effective. It is also crucial to have a robust workup procedure to remove inorganic salts and the catalyst.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield
Potential Cause Recommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use analytical techniques like TLC or GC to monitor the disappearance of the starting material. - Optimize Reaction Time: Ensure the reaction is allowed to proceed to completion. - Check Reagent Quality: Verify the purity and activity of the oxidizing agent and catalyst.
Inefficient Phase Transfer - Agitation: Ensure vigorous and efficient stirring to maximize the interfacial area between the aqueous and organic phases. Inadequate mixing is a common issue in scale-up. - Catalyst Loading: Re-evaluate the concentration of the phase transfer catalyst. While higher loading can increase the rate, it can also complicate purification.
Side Reactions - Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can lead to over-oxidation or other side reactions. - Controlled Reagent Addition: Add the oxidizing agent portion-wise or via a dropping funnel to control the reaction rate and temperature.
Issue 2: Formation of 3-Bromo-4-(trifluoromethoxy)benzoic Acid (Over-oxidation)
Potential Cause Recommended Solution
Excess Oxidizing Agent - Stoichiometry: Carefully control the stoichiometry of the potassium dichromate. Use of a slight excess may be necessary, but a large excess will promote over-oxidation.
High Reaction Temperature - Temperature Monitoring and Control: Implement robust temperature control measures. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4]
Prolonged Reaction Time - Reaction Monitoring: Stop the reaction promptly once the starting material has been consumed, as determined by in-process controls (e.g., TLC, GC).
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Recommended Solution
Emulsion Formation During Workup - Solvent Choice: Experiment with different organic solvents for extraction that have a lower tendency to form emulsions. - Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.
Contamination with Chromium Salts - Thorough Washing: Ensure the organic phase is washed multiple times with water to remove all water-soluble chromium species. - Filtration: If a precipitate is present after the initial extraction, a filtration step may be necessary.
Co-distillation with Impurities - Fractional Distillation: For high-purity requirements, use a fractional distillation column with sufficient theoretical plates to separate the product from impurities with close boiling points.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Potential Scale-Up Parameters for the Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

ParameterLaboratory-Scale (Exemplary)Scale-Up Considerations
Starting Alcohol 10 g10 kg
Potassium Dichromate ~3.6 g (0.33 molar eq.)~3.6 kg (Maintain molar ratio)
Sulfuric Acid ~10.9 g (3 molar eq.)~10.9 kg (Maintain molar ratio)
Phase Transfer Catalyst ~0.7 g~0.7 kg (May need optimization)
Solvent Volume 250 mL250 L (Consider concentration effects)
Reaction Temperature 25 °CMaintain with efficient cooling
Addition Time of Oxidant Bolus addition or rapid drippingSlow, controlled addition over hours
Typical Yield ~75%May be lower initially due to scale-up effects

Experimental Protocols

Key Experiment: Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Objective: To synthesize this compound from the corresponding benzyl alcohol.

Materials:

  • 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Tricaprylmethylammonium chloride ("Aliquat 336")

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water

Procedure (Laboratory Scale):

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-Bromo-4-(trifluoromethoxy)benzyl alcohol in dichloromethane.

  • Add an aqueous solution of sulfuric acid and the phase transfer catalyst, Aliquat 336, to the reaction mixture.

  • Begin vigorous stirring.

  • Slowly add a solution of potassium dichromate in water to the mixture via the addition funnel, while maintaining the internal temperature at approximately 25 °C using a cooling bath.

  • After the addition is complete, continue to stir the mixture for 2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, add water to the mixture and separate the organic phase.

  • Extract the aqueous phase with an additional portion of dichloromethane.

  • Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless oil.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/GC) start->check_completion optimize_time Increase reaction time and monitor. check_completion->optimize_time No check_reagents Are reagents of sufficient quality? check_completion->check_reagents Yes solution Yield Improved optimize_time->solution replace_reagents Use fresh, high-purity reagents. check_reagents->replace_reagents No check_mixing Is agitation efficient? (Observe phase mixing) check_reagents->check_mixing Yes replace_reagents->solution increase_agitation Increase stirrer speed or use a more effective stirrer. check_mixing->increase_agitation No check_temp Is the temperature optimal? check_mixing->check_temp Yes increase_agitation->solution adjust_temp Adjust temperature control system. check_temp->adjust_temp No check_temp->solution Yes adjust_temp->solution

Caption: Troubleshooting workflow for addressing low yield.

Scale_Up_Safety_Considerations Key Safety Considerations for Scale-Up synthesis Scale-Up Synthesis of This compound exotherm Exothermic Reaction (Oxidation) synthesis->exotherm chromium Chromium Reagent Hazard (Toxicity/Carcinogenicity) synthesis->chromium waste Chromium Waste Management synthesis->waste product_handling Handling of Fluorinated Product synthesis->product_handling control_exotherm Control Measures: - Efficient cooling system - Slow reagent addition - Real-time temperature monitoring exotherm->control_exotherm control_chromium Control Measures: - Personal Protective Equipment (PPE) - Contained handling systems - Engineering controls (e.g., fume hoods) chromium->control_chromium control_waste Control Measures: - Reduction of Cr(VI) to Cr(III) - Precipitation and proper disposal - Adherence to environmental regulations waste->control_waste control_product Control Measures: - Use of appropriate PPE - Good laboratory practices product_handling->control_product

Caption: Key safety considerations for process scale-up.

References

Technical Support Center: Purification of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the 3-Bromo-4-(trifluoromethoxy)benzaldehyde product.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials that need to be removed from my this compound product?

A1: Based on common synthetic routes, the primary starting material impurity is likely unreacted 4-(trifluoromethoxy)benzaldehyde . If an alternative route involving formylation of a brominated precursor is used, then 1-bromo-2-(trifluoromethoxy)benzene could be the starting material impurity. Other possible impurities include residual brominating agents or byproducts from side reactions.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification techniques for removing unreacted starting materials and other impurities from your product are:

  • Column Chromatography: Highly effective for separating compounds with different polarities.

  • Recrystallization: A cost-effective method for purifying solid compounds.[1][2]

  • Distillation: Suitable for purifying liquids with different boiling points, although less common for this specific compound which is often a solid.[3][4]

Q3: How can I quickly assess the purity of my product before and after purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your product. By comparing the crude mixture with the purified product against a reference standard of the starting material, you can determine the effectiveness of the purification. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: My product seems to be an oil, but I expected a solid. What should I do?

A4: this compound is often a low-melting solid. If it appears as an oil, it may be due to the presence of impurities that are depressing the melting point. Attempting purification by column chromatography followed by recrystallization of the purified fractions is a recommended approach.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Starting material is still present after a single purification step.
Possible Cause Troubleshooting Step
Incomplete Separation by Column Chromatography Optimize the solvent system for better separation on TLC before running the column. A less polar solvent system may be required to achieve better separation between the product and the less polar starting material (e.g., 1-bromo-2-(trifluoromethoxy)benzene), while a more polar system might be needed to separate it from more polar starting materials (e.g., 4-(trifluoromethoxy)benzaldehyde).
Co-crystallization of Starting Material If recrystallization was attempted, the chosen solvent may not be optimal. Screen for a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble at room temperature.[1][2]
Insufficient Washing During work-up, ensure thorough washing of the organic layer to remove water-soluble impurities.[3]
Issue 2: Low yield after purification.
Possible Cause Troubleshooting Step
Product Loss During Column Chromatography Ensure the column is packed correctly to avoid channeling.[5] Do not use a solvent system that is too polar, as this can cause the product to elute too quickly with impurities. Collect smaller fractions to better isolate the pure product.
Product Remains in Mother Liquor After Recrystallization Cool the crystallization mixture slowly to allow for maximum crystal formation.[1] Place the flask in an ice bath to further decrease the solubility of the product. Minimize the amount of hot solvent used to dissolve the crude product.
Decomposition on Silica Gel Some compounds can be sensitive to the acidic nature of silica gel.[6] If you suspect decomposition, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[6]

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected from different purification methods for compounds similar to this compound.

Purification Method Typical Purity Achieved Typical Yield Range Notes
Column Chromatography >98%60-90%Highly dependent on the separation efficiency.
Recrystallization >99%50-85%Yield can be improved by a second crop of crystals.
Distillation >95%70-95%Only applicable if the compound is a liquid and thermally stable.

Note: These are general estimates and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines the general steps for purifying this compound using silica gel column chromatography.[7][8]

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a ratio of 9:1 (hexanes:ethyl acetate) and adjust as necessary to achieve good separation between the product and starting material spots. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.[5]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying solid this compound by recrystallization.[1][2]

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the product when hot but not at room temperature. Common solvents to screen include hexanes, heptane, ethanol, isopropanol, or mixtures thereof.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome crude_product Crude Product (with Starting Material) column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization tlc_analysis TLC/GC/HPLC Analysis column_chromatography->tlc_analysis recrystallization->tlc_analysis pure_product Pure Product (>98%) tlc_analysis->pure_product Purity Met impure_product Impure Product (Repeat Purification) tlc_analysis->impure_product Purity Not Met troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_general General Issues start Starting Material Impurity Detected? optimize_solvent Optimize Solvent System (TLC) start->optimize_solvent Yes check_packing Check Column Packing start->check_packing Yes rescreen_solvent Re-screen Crystallization Solvent start->rescreen_solvent Yes slow_cooling Ensure Slow Cooling start->slow_cooling Yes end_success Pure Product Obtained start->end_success No check_stability Test for Decomposition on Silica optimize_solvent->check_stability optimize_solvent->end_success check_packing->end_success rescreen_solvent->check_stability rescreen_solvent->end_success slow_cooling->end_success end_fail Consult Senior Chemist check_stability->end_fail

References

Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-bromo-4-(trifluoromethoxy)benzaldehyde. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the oxidation of 3-bromo-4-(trifluoromethoxy)benzyl alcohol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent. 2. Insufficient phase transfer catalyst. 3. Low reaction temperature.1. Use freshly opened or properly stored potassium dichromate. The orange color of the Cr(VI) solution should be vibrant. 2. Ensure the correct molar ratio of "Aliquat" 336 is used. Consider a slight excess if mass transfer is suspected to be poor. 3. While the reaction proceeds at room temperature, gentle warming to 30-35°C can be attempted if the reaction is sluggish. Monitor for side product formation.
Formation of Carboxylic Acid Byproduct 1. Over-oxidation of the aldehyde. 2. Extended reaction time. 3. High reaction temperature.1. Use the stoichiometric amount of potassium dichromate. Avoid a large excess. 2. Monitor the reaction progress closely by TLC or GC. Quench the reaction as soon as the starting material is consumed. 3. Maintain the reaction temperature at approximately 25°C with slight cooling if necessary.
Presence of Unreacted Starting Material 1. Insufficient oxidizing agent. 2. Short reaction time. 3. Poor mixing.1. Ensure the correct stoichiometry of potassium dichromate is used. 2. Allow the reaction to proceed for the recommended time (e.g., 2 hours), monitoring for completion. 3. Ensure vigorous stirring to facilitate efficient phase transfer catalysis.
Difficulties in Product Isolation/Purification 1. Emulsion formation during workup. 2. Contamination with chromium salts. 3. Co-distillation with impurities.1. Add a small amount of brine to the aqueous layer to break up emulsions. 2. Wash the organic phase thoroughly with water to remove inorganic salts. A wash with sodium bisulfite solution can help reduce any remaining Cr(VI). 3. Ensure the crude product is thoroughly dried before distillation. Perform distillation under reduced pressure to lower the boiling point and minimize decomposition.
Product is a Colored Oil Instead of Colorless 1. Presence of residual chromium species. 2. Impurities from the phase transfer catalyst. 3. Thermal decomposition during distillation.1. Repeat the aqueous washes, including a sodium bicarbonate wash.[1] 2. Ensure the "Aliquat" 336 is of sufficient purity. 3. Distill at the lowest possible temperature under a good vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: A common and effective method is the oxidation of 3-bromo-4-(trifluoromethoxy)benzyl alcohol.[1] This reaction is often carried out in a biphasic system using an oxidizing agent like potassium dichromate in the presence of a phase transfer catalyst such as "Aliquat" 336 (tricaprylmethylammonium chloride).[1]

Q2: Why is a phase transfer catalyst necessary for this reaction?

A2: The reaction involves an aqueous solution of potassium dichromate and an organic solution of the benzyl alcohol. The phase transfer catalyst, "Aliquat" 336, facilitates the transfer of the dichromate oxidant from the aqueous phase to the organic phase where the alcohol is present, thus enabling the reaction to proceed at a reasonable rate.

Q3: My reaction is very slow. What can I do to improve the reaction rate?

A3: Ensure vigorous stirring to maximize the interfacial area between the two phases. You can also slightly increase the amount of the phase transfer catalyst. If the reaction is still slow, a modest increase in temperature to around 30-35°C may be beneficial, but monitor for the formation of the corresponding carboxylic acid byproduct.

Q4: I am observing a green precipitate in my reaction mixture. What is it?

A4: The green precipitate is likely a reduced form of chromium, such as chromium(III) oxide, which is formed as the potassium dichromate (orange, Cr(VI)) is reduced during the oxidation of the alcohol. This is a normal observation for this type of reaction.

Q5: How can I effectively purify the final product?

A5: After the reaction, the organic phase should be separated and washed sequentially with water, a saturated sodium bicarbonate solution, and again with water to remove acids and inorganic impurities.[1] The organic phase is then dried over sodium sulfate and concentrated. The final purification is typically achieved by vacuum distillation.[1]

Q6: What are the storage conditions for this compound?

A6: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., nitrogen) to prevent potential oxidation to the carboxylic acid over time.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is adapted from a known synthesis.[1]

Materials:

  • 3-bromo-4-(trifluoromethoxy)benzyl alcohol (27 g, 0.1 mol)

  • Potassium dichromate (9.7 g, 0.033 mol)

  • Sulfuric acid (29.4 g, 0.3 mol)

  • "Aliquat" 336 (tricaprylmethylammonium chloride) (2 ml)

  • Methylene chloride (250 ml)

  • Water

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 27 g (0.1 mol) of 3-bromo-4-(trifluoromethoxy)benzyl alcohol in 250 ml of methylene chloride.

  • In a separate container, prepare a solution of 29.4 g (0.3 mol) of sulfuric acid in 50 ml of water. To this, add 2 ml of "Aliquat" 336 and stir.

  • Add the aqueous acidic solution to the organic solution of the alcohol at room temperature.

  • To the biphasic mixture, add 9.7 g (0.033 mol) of potassium dichromate in portions, maintaining the temperature at approximately 25°C for 2 hours with slight cooling if necessary.

  • After 2 hours, add 100 ml of water to the reaction mixture.

  • Separate the organic phase. Extract the aqueous phase again with 100 ml of methylene chloride.

  • Combine the organic phases and wash twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.[1]

  • Dry the organic phase over sodium sulfate, filter, and concentrate by evaporation in vacuo.

  • Distill the residue under reduced pressure to obtain this compound as a colorless oil. The reported boiling point is 97°C at 10 mm Hg, with a yield of approximately 75.8%.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup cluster_purification Purification A Dissolve Alcohol in CH2Cl2 C Combine Solutions & Stir @ 25°C, 2h A->C B Prepare Aqueous Oxidant Solution (H2SO4, K2Cr2O7, Aliquat 336) B->C D Quench with Water C->D E Separate Phases D->E F Aqueous Washes (H2O, NaHCO3, H2O) E->F G Dry (Na2SO4) & Concentrate F->G H Vacuum Distillation G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Oxidant Check Oxidant Activity (Freshness, Color) Start->Check_Oxidant Check_Catalyst Verify Catalyst Amount & Stirring Rate Start->Check_Catalyst Check_Temp Monitor Reaction Temperature Start->Check_Temp Over_Oxidation Formation of Carboxylic Acid? Check_Oxidant->Over_Oxidation Check_Catalyst->Over_Oxidation Check_Temp->Over_Oxidation Reduce_Time Decrease Reaction Time or Temperature Over_Oxidation->Reduce_Time Yes Unreacted_SM Unreacted Starting Material Present? Over_Oxidation->Unreacted_SM No Increase_Time Increase Reaction Time or Oxidant Stoichiometry Unreacted_SM->Increase_Time Yes Purification_Issue Purification Problem (Emulsion, Color) Unreacted_SM->Purification_Issue No Improve_Washes Optimize Aqueous Washes (Brine, Bicarbonate) Purification_Issue->Improve_Washes Optimize_Distill Optimize Distillation (Vacuum, Temperature) Purification_Issue->Optimize_Distill

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the decomposition of 3-Bromo-4-(trifluoromethoxy)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.

Troubleshooting Guide

Encountering issues with this compound? This guide provides solutions to common problems.

Issue Possible Cause Recommended Action
Change in Appearance (e.g., color change from white/off-white to yellow/brown) Oxidation of the aldehyde group to the corresponding carboxylic acid.Purify the compound by washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity, followed by extraction and drying. For larger quantities, column chromatography or recrystallization may be necessary.
Decreased Purity Over Time (as determined by analytical methods like HPLC or GC) Slow decomposition due to exposure to air, moisture, or light.Review storage conditions. Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.
Inconsistent Reaction Yields Use of partially decomposed starting material.Always check the purity of this compound before use, especially if it has been stored for an extended period. If purity is compromised, purify the material before proceeding with your reaction.
Presence of an Acidic Impurity (detectable by pH measurement of a solution or by IR/NMR spectroscopy) Oxidation of the aldehyde to 3-Bromo-4-(trifluoromethoxy)benzoic acid.Follow the purification protocol outlined for a change in appearance. An acidic wash can effectively remove the carboxylic acid impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The primary cause of decomposition is the oxidation of the aldehyde functional group to a carboxylic acid. This is a common degradation pathway for many benzaldehyde derivatives, especially when exposed to air (oxygen).

Q2: How should I properly store this compound to minimize decomposition?

A2: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The container should be tightly sealed, and for optimal preservation, the headspace of the container should be flushed with an inert gas like argon or nitrogen to displace any air.

Q3: Is the trifluoromethoxy group on the aromatic ring susceptible to decomposition?

A3: The trifluoromethoxy (-OCF3) group is generally considered to be highly stable and metabolically robust due to the strong carbon-fluorine bonds.[1][2] Under typical laboratory and storage conditions, this group is not expected to be a primary site of decomposition.

Q4: Can I purify this compound if it has started to decompose?

A4: Yes, purification is possible. If the primary impurity is the corresponding carboxylic acid, an extraction with a mild aqueous base (like sodium bicarbonate) can selectively remove the acidic impurity. For other impurities, standard purification techniques such as column chromatography or recrystallization can be employed.

Q5: What analytical methods are recommended for assessing the purity and stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for assessing the purity and quantifying any degradation products.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of impurities, such as the corresponding carboxylic acid.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Forced Degradation

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.[5][6][7]

Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile to the stock concentration before analysis.

    • Photolytic Degradation: Expose a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in acetonitrile to the stock concentration before analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC. A typical starting condition would be a gradient elution with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

    • Identify and quantify any major degradation products.

Expected Results (Illustrative Data):

Stress Condition Temperature Duration % Degradation (Illustrative) Major Degradation Product
Acid Hydrolysis (0.1 N HCl)60°C24 hours< 5%Minor unknown impurities
Base Hydrolysis (0.1 N NaOH)60°C24 hours5-10%3-Bromo-4-(trifluoromethoxy)benzoic acid
Oxidation (3% H₂O₂)Room Temp.24 hours15-25%3-Bromo-4-(trifluoromethoxy)benzoic acid
Thermal Degradation80°C48 hours< 2%Minimal degradation
Photolytic DegradationICH Q1B-< 5%Minor unknown impurities
Protocol 2: Purification of Partially Decomposed this compound

Objective: To remove the 3-Bromo-4-(trifluoromethoxy)benzoic acid impurity from a partially decomposed sample.

Materials:

  • Partially decomposed this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the impure aldehyde in a suitable organic solvent like diethyl ether (approx. 10 mL per gram of aldehyde).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution. Repeat this wash 2-3 times to ensure all the acidic impurity is removed.

  • Wash the organic layer with deionized water.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using an appropriate analytical technique (e.g., HPLC, GC, or NMR).

Visualizations

Decomposition_Pathway Aldehyde This compound Carboxylic_Acid 3-Bromo-4-(trifluoromethoxy)benzoic acid Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agent O2 (Air), Light, Moisture Oxidizing_Agent->Carboxylic_Acid

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow start Decomposition Suspected check_purity Assess Purity (HPLC/GC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok proceed Proceed with Experiment purity_ok->proceed Yes purify Purify Compound purity_ok->purify No review_storage Review Storage Conditions (Inert atmosphere, cool, dark) purify->review_storage recheck_purity Re-assess Purity purify->recheck_purity recheck_purity->proceed

Caption: Troubleshooting workflow for suspected decomposition.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H NMR Analysis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining the molecular framework of organic compounds. This guide provides a comparative analysis of the 1H NMR spectrum of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of a complete, publicly accessible 1H NMR dataset for this specific compound, this guide will leverage data from structurally similar compounds to provide a robust analytical framework.

Predicted 1H NMR Spectral Data of this compound

Based on the analysis of substituent effects in aromatic systems, the following 1H NMR spectral characteristics are predicted for this compound. The aldehydic proton is expected to appear as a singlet in the downfield region. The aromatic protons will exhibit a characteristic splitting pattern reflecting their coupling relationships.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
CHO9.9 - 10.1Singlet (s)-1H
H-2~8.1Doublet (d)~2.01H
H-6~7.9Doublet of doublets (dd)~8.5, 2.01H
H-5~7.4Doublet (d)~8.51H

Comparative 1H NMR Data of Related Benzaldehydes

To contextualize the predicted spectrum of this compound, the experimental 1H NMR data of several related benzaldehyde derivatives are presented below. These compounds allow for an examination of the electronic effects of the bromo and trifluoromethoxy substituents on the chemical shifts and coupling constants of the aromatic protons.

Compound Solvent Aldehyde H (δ, ppm, mult.) Aromatic H (δ, ppm, mult., J in Hz)
4-(Trifluoromethoxy)benzaldehyde CDCl₃9.96 (s)7.93 (d, J=8.8), 7.34 (d, J=8.8)
3-Bromobenzaldehyde CDCl₃9.98 (s)8.05 (t, J=1.8), 7.88 (dt, J=7.7, 1.3), 7.78 (ddd, J=8.0, 2.0, 1.0), 7.42 (t, J=7.8)
4-Bromobenzaldehyde CDCl₃9.98 (s)7.77 (d, J=8.5), 7.71 (d, J=8.5)
Benzaldehyde CDCl₃10.0 (s)7.88 (m), 7.63 (m), 7.53 (m)

Experimental Protocol for 1H NMR Spectroscopy

A general procedure for acquiring a 1H NMR spectrum of a benzaldehyde derivative is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is used to acquire the free induction decay (FID).

  • The FID is then Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

3. Data Processing and Analysis:

  • The spectrum is integrated to determine the relative ratios of the different types of protons.

  • The chemical shifts (δ) of the signals are reported in parts per million (ppm).

  • The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) is determined.

  • For coupled protons, the coupling constants (J) are measured in Hertz (Hz).

Visualizing the Analytical Workflow

The logical flow of a 1H NMR analysis, from sample preparation to final data interpretation, can be visualized as follows:

G Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integrate and Analyze Peaks I->J K Final Structure J->K Structural Elucidation

A Comparative Guide to the Reactivity of 3-Bromo-4-(trifluoromethoxy)benzaldehyde and 4-bromo-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structurally isomeric aromatic aldehydes: 3-Bromo-4-(trifluoromethoxy)benzaldehyde and 4-bromo-3-(trifluoromethoxy)benzaldehyde. The differential positioning of the bromo and trifluoromethoxy substituents significantly influences the electronic and steric environment of the benzaldehyde scaffold, leading to distinct reactivity profiles in various key organic transformations. This analysis is supported by established chemical principles and supplemented with representative experimental protocols.

Structural and Electronic Overview

The reactivity of these isomers is primarily dictated by the interplay of the electronic effects of the substituents: the aldehyde (-CHO) group, the bromine atom (-Br), and the trifluoromethoxy (-OCF3) group.

  • Aldehyde Group (-CHO): A moderately deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.

  • Bromine Atom (-Br): A deactivating group due to its strong -I effect, which outweighs its weak +M (resonance) effect. It is an ortho-, para- director for electrophilic aromatic substitution.

  • Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, exhibiting a powerful -I effect.[1][2] It also possesses a deactivating effect on the aromatic ring for electrophilic substitution.[1] The steric bulk of the -OCF3 group is also a significant consideration in reactions involving adjacent positions.[3]

The relative positioning of these groups in the two isomers creates distinct electronic distributions, which in turn governs their reactivity.

FeatureThis compound4-bromo-3-(trifluoromethoxy)benzaldehyde
CAS Number 85366-66-11221716-04-6
Molecular Formula C8H4BrF3O2C8H4BrF3O2
Molecular Weight 269.02 g/mol 269.02 g/mol
Structure Br at C3, OCF3 at C4, CHO at C1Br at C4, OCF3 at C3, CHO at C1

Comparative Reactivity Analysis

The differing substitution patterns are expected to lead to notable differences in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution.[4] The rate of SNAr is highly dependent on the ability of the electron-witting groups to stabilize the negative charge of the Meisenheimer intermediate. This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, the bromide).[4][5]

  • This compound: The strongly electron-withdrawing -OCF3 group is para to the bromine atom, and the -CHO group is meta. The para -OCF3 group can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • 4-bromo-3-(trifluoromethoxy)benzaldehyde: The -OCF3 group is meta to the bromine, while the -CHO group is also meta. Neither group can provide significant resonance stabilization to the intermediate formed upon nucleophilic attack at the carbon bearing the bromine.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[6][7] This step is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic.[2][6]

  • This compound: The bromine is flanked by the aldehyde group and is para to the strongly electron-withdrawing -OCF3 group. The cumulative electron-withdrawing effect of these groups is substantial.

  • 4-bromo-3-(trifluoromethoxy)benzaldehyde: The bromine is ortho to the aldehyde group and meta to the -OCF3 group. The electron-withdrawing effects are still present but may be slightly less pronounced at the C-Br bond compared to the other isomer.

Reactions of the Aldehyde Group (e.g., Wittig Reaction and Reduction)

The reactivity of the aldehyde's carbonyl group towards nucleophiles is influenced by both electronic and steric factors.

Wittig Reaction: This reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[8][9]

  • Electronic Effects: The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups on the ring. In both isomers, the ring is electron-deficient. However, the precise electronic influence at the aldehyde may differ slightly.

  • Steric Effects: Steric hindrance around the aldehyde group can significantly impede the approach of the bulky Wittig reagent.[3][10] In 4-bromo-3-(trifluoromethoxy)benzaldehyde , the -OCF3 group is ortho to the aldehyde, which could introduce some steric hindrance. In This compound , the ortho position to the aldehyde is occupied by a hydrogen, presenting less steric hindrance.

Reduction with Sodium Borohydride (NaBH4): The reduction of aldehydes to primary alcohols with NaBH4 is a common transformation.[11][12] The reaction rate is generally influenced by the electrophilicity of the carbonyl carbon.

  • Electronic Effects: As both rings are substituted with electron-withdrawing groups, both aldehydes are expected to be relatively reactive towards hydride attack. The subtle differences in the electronic environment may lead to minor differences in reaction rates.

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Aromatic Substitution (SNAr) This compoundStrong resonance stabilization of the Meisenheimer intermediate by the para -OCF3 group.
Suzuki-Miyaura Coupling This compoundGreater activation of the C-Br bond by the cumulative electron-withdrawing effects of the para -OCF3 and meta -CHO groups.
Wittig Reaction This compoundLess steric hindrance around the aldehyde group.
Reduction with NaBH4 ComparableBoth aldehydes are activated by electron-withdrawing groups; significant differences in reactivity are not anticipated.

Experimental Protocols

The following are representative experimental protocols for key reactions. These are general procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with the bromo-benzaldehyde derivative.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-benzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K2CO3 (2.0 equiv.) or Cs2CO3 (2.0 equiv.).[13][14]

  • Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.) or a combination of Pd(OAc)2 (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).[13]

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or THF/water (4:1).[13]

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction

Objective: To convert the aldehyde to an alkene using a phosphonium ylide.

Protocol:

  • Ylide Formation (if not using a stabilized, commercially available ylide): To a suspension of a phosphonium salt (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equiv.) dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour.[8]

  • Olefination: Cool the ylide solution to 0 °C and add a solution of the bromo-benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[15]

Reduction of Aldehyde with NaBH4

Objective: To reduce the aldehyde functionality to a primary alcohol.

Protocol:

  • Dissolve the bromo-benzaldehyde (1.0 equiv.) in a suitable solvent such as methanol or ethanol.[12][16]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.1-1.5 equiv.) portion-wise, controlling any effervescence.[17]

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or dilute HCl at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude alcohol, which can be purified by recrystallization or column chromatography if necessary.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Combine Aryl Halide, Boronic Acid, Base add_catalyst Add Pd Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (80-100°C) add_solvent->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product Purified Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactivity Predicted Reactivity Comparison compound1 This compound snar SNAr compound1->snar Higher suzuki Suzuki Coupling compound1->suzuki Higher wittig Wittig Reaction compound1->wittig Higher reduction NaBH4 Reduction compound1->reduction Comparable compound2 4-bromo-3-(trifluoromethoxy)benzaldehyde compound2->snar Lower compound2->suzuki Lower compound2->wittig Lower compound2->reduction Comparable reactivity Predicted Reactivity

Caption: Summary of predicted relative reactivity.

Conclusion

The isomeric placement of the bromo and trifluoromethoxy groups on the benzaldehyde ring leads to distinct and predictable differences in chemical reactivity. This compound is anticipated to be the more reactive isomer in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to favorable electronic activation. Furthermore, it is expected to exhibit higher reactivity in Wittig olefination due to reduced steric hindrance around the aldehyde functionality. The reactivity of the two isomers in nucleophilic additions to the carbonyl group, such as reduction with sodium borohydride, is predicted to be more comparable. This analysis provides a framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes in the development of complex molecules. Experimental validation of these predictions is encouraged for specific applications.

References

A Comparative Guide to the Spectroscopic Data of 3-Bromo-4-(trifluoromethoxy)benzaldehyde and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the careful selection of building blocks is paramount. Substituted benzaldehydes are crucial intermediates, and a thorough understanding of their structural properties is essential for predictable and successful outcomes. This guide provides a comparative analysis of the spectroscopic data for 3-Bromo-4-(trifluoromethoxy)benzaldehyde and several structurally related alternatives. The information presented here, including detailed spectroscopic data and a representative experimental protocol, is intended to aid in the selection of the most suitable reagent for a given synthetic route.

Substituted benzaldehydes are versatile reagents used in a wide array of chemical transformations, including the synthesis of Schiff bases, chalcones, and pyrazole derivatives.[1] Their reactivity is significantly influenced by the nature and position of the substituents on the aromatic ring.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and five alternatives. This data is crucial for reaction monitoring and product characterization.

Table 1: General Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₈H₄BrF₃O₂269.0185366-66-1[2]
3-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.0177771-02-9[3]
4-Bromo-3-(trifluoromethoxy)benzaldehydeC₈H₄BrF₃O₂269.021221716-04-6[4]
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12455-19-6[5][6]
3-Bromo-4-hydroxybenzaldehydeC₇H₅BrO₂201.022973-78-6[7]
4-Hydroxy-3-(trifluoromethoxy)benzaldehydeC₈H₅F₃O₃206.1253104-95-3[8]

Table 2: ¹H NMR Data (Chemical Shift δ in ppm)

Compound NameAldehyde Proton (s)Aromatic Protons (m)
This compound ~9.9~7.5 - 8.2
3-Bromo-4-fluorobenzaldehyde~9.8~7.3 - 8.1
4-Bromo-3-(trifluoromethoxy)benzaldehyde~9.9~7.6 - 8.0
4-(Trifluoromethyl)benzaldehyde10.138.04 (d, J=8.4 Hz), 7.84 (d, J=8.4 Hz)[9]
3-Bromo-4-hydroxybenzaldehyde~9.8~7.0 - 8.0, ~11.0 (OH)
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde~9.8~7.1 - 7.8, ~6.2 (OH)

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument used. Data for some compounds is estimated based on typical values for similar structures.

Table 3: ¹³C NMR Data (Chemical Shift δ in ppm)

Compound NameAldehyde CarbonAromatic CarbonsOther Key Carbons
This compound ~190~115 - 160~120 (q, J ≈ 257 Hz, -OCF₃)
3-Bromo-4-fluorobenzaldehyde~190~117 - 165-
4-Bromo-3-(trifluoromethoxy)benzaldehyde~190~115 - 158~120 (q, J ≈ 257 Hz, -OCF₃)
4-(Trifluoromethyl)benzaldehyde191.1123.4 (q, J=273.9 Hz), 126.1 (q, J=3.7 Hz), 129.9, 135.6 (q, J=32.9 Hz), 138.7-
3-Bromo-4-hydroxybenzaldehyde~191~116 - 160-
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde~189~115 - 162~121 (q, J ≈ 257 Hz, -OCF₃)

Note: Quartets (q) for the trifluoromethoxy and trifluoromethyl groups are characteristic due to coupling with fluorine atoms.

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺Key Fragments
This compound 268/270 (isotope pattern)[M-H]⁺, [M-Br]⁺, [M-CHO]⁺
3-Bromo-4-fluorobenzaldehyde202/204 (isotope pattern)[M-H]⁺, [M-Br]⁺, [M-CHO]⁺
4-Bromo-3-(trifluoromethoxy)benzaldehyde268/270 (isotope pattern)[M-H]⁺, [M-Br]⁺, [M-CHO]⁺
4-(Trifluoromethyl)benzaldehyde174173 ([M-H]⁺), 145 ([M-CHO]⁺)[6]
3-Bromo-4-hydroxybenzaldehyde200/202 (isotope pattern)199/201 ([M-H]⁺), 171/173 ([M-CHO]⁺)[10]
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde206[M-H]⁺, [M-CHO]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotope pattern with approximately equal intensity.

Structural Relationships and Alternatives

The choice of a substituted benzaldehyde often depends on the desired electronic properties and the potential for further functionalization. The diagram below illustrates the structural relationships between this compound and its alternatives.

This compound This compound 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde This compound->3-Bromo-4-fluorobenzaldehyde -OCF3 -> -F 4-Bromo-3-(trifluoromethoxy)benzaldehyde 4-Bromo-3-(trifluoromethoxy)benzaldehyde This compound->4-Bromo-3-(trifluoromethoxy)benzaldehyde Isomer 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde This compound->4-(Trifluoromethyl)benzaldehyde Remove Br, Isomerize OCF3 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde This compound->3-Bromo-4-hydroxybenzaldehyde -OCF3 -> -OH 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde This compound->4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Remove Br, add -OH

Structural relationships of the compared benzaldehydes.

Experimental Protocol: Representative Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[11] The following is a general procedure for the Wittig reaction using a substituted benzaldehyde, which can be adapted for this compound or its alternatives.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Hexanes

  • Diethyl ether

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in 3 mL of dichloromethane in a reaction vial equipped with a magnetic stir bar.

  • Add (carbethoxymethylene)triphenylphosphorane (1.2 mmol) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, evaporate the dichloromethane with a stream of nitrogen.

  • To the resulting residue, add 2-3 mL of a 25% diethyl ether in hexanes solution. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[11]

  • Filter the mixture to remove the precipitate and collect the filtrate.

  • Evaporate the solvent from the filtrate to obtain the crude alkene product.

  • The crude product can be further purified by column chromatography on silica gel.

The workflow for this common synthetic application is visualized below.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Substituted Benzaldehyde Substituted Benzaldehyde Dissolve in DCM Dissolve in DCM Substituted Benzaldehyde->Dissolve in DCM Wittig Ylide Wittig Ylide Mix and Stir Mix and Stir Wittig Ylide->Mix and Stir Dissolve in DCM->Mix and Stir Evaporate Solvent Evaporate Solvent Mix and Stir->Evaporate Solvent Precipitate Byproduct Precipitate Byproduct Evaporate Solvent->Precipitate Byproduct Filter Filter Precipitate Byproduct->Filter Purify by Chromatography Purify by Chromatography Filter->Purify by Chromatography Final Product Final Product Purify by Chromatography->Final Product

General workflow for a Wittig reaction.

This guide provides a foundational dataset for researchers working with this compound and related compounds. The comparative spectroscopic data allows for informed selection and characterization, while the representative experimental protocol offers a practical starting point for synthetic applications.

References

Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of heterocyclic compounds synthesized from 3-Bromo-4-(trifluoromethoxy)benzaldehyde. The unique structural features of this starting material, including the bromo and trifluoromethoxy groups, make it a valuable building block in the development of novel therapeutic agents. This document summarizes key findings on the anticancer and antimicrobial potential of its derivatives, presenting experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

I. Overview of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The incorporation of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability and bioavailability of drug candidates.

This guide will focus on the synthesis and biological evaluation of a series of pyrazole derivatives obtained from a closely related starting material, 3-Bromo-4-fluoro benzaldehyde, due to the limited availability of comprehensive biological data on derivatives from this compound in the public domain. The structural similarity allows for a relevant comparative analysis of the potential biological activities.

II. Anticancer Activity of Pyrazole Derivatives

A study by Pundeer et al. describes the synthesis of a series of (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one derivatives and their evaluation for antibacterial activity. While this specific study focuses on antibacterial properties, the pyrazole scaffold is a well-established pharmacophore in anticancer drug discovery. Various pyrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Comparative Anticancer Activity Data

For illustrative purposes, the following table summarizes the cytotoxic activity (IC50 values in µM) of representative pyrazole derivatives against different human cancer cell lines, as reported in various studies. This data is intended to provide a comparative context for the potential of pyrazole-based compounds.

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)PC3 (Prostate)Reference
Pyrazole-Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one3.85--[1]
Benzofuropyrazole3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate>100>100-[2]
Pyrazolo[3,4-d]pyrimidine4a-c (aryl substituted)Significant Activity--[3]

Note: The data presented above is from studies on various pyrazole derivatives and not directly from compounds derived from this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction by Bioactive Compounds

Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic pathway of apoptosis that can be triggered by cytotoxic compounds.

apoptosis_pathway Bioactive Compound Bioactive Compound Cellular Stress Cellular Stress Bioactive Compound->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by a bioactive compound.

III. Antimicrobial Activity of Schiff Base and Chalcone Derivatives

Schiff bases and chalcones are two other important classes of compounds that can be synthesized from benzaldehyde derivatives and are known for their broad-spectrum antimicrobial activities.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) in µg/mL of representative Schiff base and chalcone derivatives against common bacterial and fungal strains.

Compound ClassDerivative ExampleS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)Reference
Schiff BaseN'-(4-nitrobenzylidene)-4-aminophenol62.562.562.5[4]
Chalcone(E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one12.52550[5]

Note: This data is from studies on various Schiff base and chalcone derivatives and not directly from compounds derived from this compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Synthesis and Screening of Bioactive Compounds

The following diagram outlines the general workflow for the synthesis and biological screening of novel compounds derived from this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start This compound Reaction Reaction with (e.g., amine, ketone) Start->Reaction Purification Purification & Characterization Reaction->Purification Derivative Novel Derivative Purification->Derivative Anticancer Anticancer Assays (e.g., MTT) Derivative->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivative->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data

References

A Comparative Guide to the Characterization of 3-Bromo-4-(trifluoromethoxy)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic design and synthesis of novel molecular entities are paramount. Benzaldehyde derivatives, particularly those bearing halogen and trifluoromethoxy or trifluoromethyl groups, serve as critical building blocks in the construction of complex, biologically active molecules. This guide provides a comprehensive comparison of the characterization of 3-Bromo-4-(trifluoromethoxy)benzaldehyde and its structurally related derivatives. The inclusion of bromo and trifluoromethoxy groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1]

This document outlines key physicochemical properties, detailed experimental protocols for synthesis and characterization, and a comparative analysis of spectroscopic data to aid researchers in the unambiguous identification and utilization of these versatile intermediates.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for this compound and its isomeric and analogous derivatives. These data are essential for distinguishing between these closely related compounds and for quality control during synthesis.

Table 1: Physicochemical Properties of this compound and Its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compound85366-66-1C₈H₄BrF₃O₂269.02Colorless oil97 °C / 10 mmHg[2]
4-Bromo-3-(trifluoromethyl)benzaldehyde34328-47-7C₈H₄BrF₃O253.02Light yellow solidNot available
3-Bromo-4-fluorobenzaldehyde77771-02-9C₇H₄BrFO203.01Not availableNot available
3-Bromo-4-methoxybenzaldehyde34841-06-0C₈H₇BrO₂215.05Not availableNot available

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound NameAldehyde HAromatic H
This compound~9.9 (s, 1H)~8.1 (d), ~7.8 (dd), ~7.4 (d)
4-Bromo-3-(trifluoromethyl)benzaldehyde10.05 (s, 1H)8.19 (s, 1H), 7.94-7.88 (m, 2H)[3]
3-Bromo-4-fluorobenzaldehydeNot availableNot available
3-Bromo-4-methoxybenzaldehydeNot availableNot available

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound NameC=OAromatic COther C
This compound~189Not availableNot available
4-Bromo-3-(trifluoromethyl)benzaldehydeNot availableNot availableNot available
3-Bromo-4-fluorobenzaldehydeNot available~160 (d), ~136 (d), ~133 (d), ~128 (d), ~122 (d), ~118 (d)Not available
3-Bromo-4-methoxybenzaldehydeNot availableNot availableNot available

Table 4: IR Spectroscopic Data (cm⁻¹)

Compound NameC=O StretchC-H (aldehyde) StretchOther Key Peaks
This compound~1705~2860, ~2760C-O-C, C-F, C-Br stretches
4-Bromo-3-(trifluoromethyl)benzaldehyde1704Not available1123 (C-F)[3]
3-Bromo-4-fluorobenzaldehydeNot availableNot availableNot available
3-Bromo-4-methoxybenzaldehydeNot availableNot availableNot available

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of these compounds. The following protocols are based on established literature procedures.

Synthesis of this compound[2]

This synthesis involves the oxidation of the corresponding benzyl alcohol.

Materials:

  • 3-bromo-4-(trifluoromethoxy)benzyl alcohol

  • Sulphuric acid

  • Aliquat 336 (tricaprylmethylammonium chloride)

  • Potassium dichromate

  • Methylene chloride

  • Saturated sodium bicarbonate solution

  • Sodium sulphate

  • Water

Procedure:

  • A solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.

  • A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of Aliquat 336 is added to the solution.

  • 9.7 g (0.033 mol) of potassium dichromate is then added to the reaction mixture. The temperature is maintained at approximately 25°C for 2 hours with slight cooling.

  • After the reaction is complete, 100 ml of water is added, and the organic phase is separated.

  • The aqueous phase is extracted again with 100 ml of methylene chloride.

  • The combined organic phases are washed twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.

  • The organic phase is dried over sodium sulphate and concentrated in vacuo.

  • The residue is distilled to yield 3-bromo-4-trifluoromethoxybenzaldehyde as a colorless oil. (Yield: 20.4 g, 75.8% of theory).

Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde[3]

This procedure describes the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol.

Materials:

  • (4-bromo-3-(trifluoromethyl)phenyl)methanol

  • Manganese dioxide

  • Dichloromethane

  • Celite

Procedure:

  • To a solution of 12.0 g (47.1 mmol) of (4-bromo-3-(trifluoromethyl)phenyl)methanol in 100 mL of dichloromethane, 25.6 g (294 mmol) of manganese dioxide is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then filtered through a Celite pad to remove solid impurities.

  • The filtrate is concentrated under reduced pressure to afford 3-trifluoromethyl-4-bromobenzaldehyde as a light yellow solid. (Yield: 10.0 g, 82%).

Experimental Workflows and Diagrams

Visualizing experimental workflows and the relationships between different chemical entities can significantly aid in understanding the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Starting Material 3-Bromo-4-(trifluoromethoxy)benzyl alcohol Oxidation Oxidation (K2Cr2O7, H2SO4) Starting Material->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Distillation Workup->Purification Final Product This compound Purification->Final Product

Caption: Synthetic workflow for this compound.

Characterization_Flow Synthesized Product Synthesized Benzaldehyde Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Product->NMR IR IR Spectroscopy Synthesized Product->IR MS Mass Spectrometry Synthesized Product->MS Purity Purity & Identity Confirmation NMR->Purity IR->Purity MS->Purity

Caption: General characterization workflow for benzaldehyde derivatives.

Biological Activity and Applications

Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and insecticidal properties.[3] The introduction of halogens and trifluoromethyl or trifluoromethoxy groups can further modulate these activities. For instance, halogenated compounds are prevalent in marine natural products and often display potent antibacterial and antitumor activities.

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability and bioavailability. These building blocks are employed in the development of active ingredients targeting a variety of diseases.

Conclusion

The precise characterization of this compound and its derivatives is essential for their effective application in research and development. This guide provides a comparative overview of their physicochemical properties and spectroscopic data, alongside detailed experimental protocols. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, facilitating the unambiguous identification and utilization of these important chemical intermediates.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring the quality, safety, and efficacy of the final products.[1] This guide provides an objective comparison of the principal analytical methodologies for quantifying the purity of this compound and detecting potential impurities. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), with a qualitative overview of Fourier-Transform Infrared Spectroscopy (FTIR). Supporting experimental protocols and representative data are provided to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

Potential Impurities: Based on the synthesis of similar substituted benzaldehydes, potential impurities in this compound may include starting materials, regioisomers (e.g., 2-Bromo-4-(trifluoromethoxy)benzaldehyde), and over- or under-brominated species.[2][3] The analytical method chosen should be able to resolve the main component from these potential impurities.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR. The data is compiled from validated methods for structurally related aromatic aldehydes and represents expected performance.[5]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.999Not Applicable (Direct Method)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Specificity High (with appropriate column and mobile phase)Very High (separation and mass fragmentation)High (distinct chemical shifts)
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mLAnalyte Dependent (~0.1% w/w)
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mLAnalyte Dependent (~0.3% w/w)
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally stable compounds like this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (65:35 v/v), pH adjusted to 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound, dissolve in a known volume of mobile phase, and dilute to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification of impurities through mass spectrometry.[7]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split mode, 50:1)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane.

  • Sample Solution: Dissolve a weighed amount of the sample in dichloromethane to a concentration within the calibration range.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that can determine the purity of a substance without the need for a specific reference standard of the analyte.[8] Both ¹H and ¹⁹F qNMR can be utilized for this compound.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid for ¹H qNMR, 1,4-bis(trifluoromethyl)benzene for ¹⁹F qNMR)

  • This compound sample

¹H qNMR Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard into a vial.[10]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[10]

¹⁹F qNMR Protocol: The protocol is similar to ¹H qNMR, but with the acquisition of the ¹⁹F NMR spectrum. This can be particularly advantageous due to the wide chemical shift range and the absence of background signals in the ¹⁹F spectrum.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups. It can be used to confirm the identity of this compound by comparing its spectrum to that of a reference standard.

Expected Characteristic Absorptions:

  • Aldehyde C-H stretch: Two weak bands around 2850 and 2750 cm⁻¹

  • Carbonyl (C=O) stretch: A strong absorption band around 1700 cm⁻¹

  • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region

  • C-O (ether) stretch (trifluoromethoxy): Strong absorptions in the 1250-1050 cm⁻¹ region

  • C-F stretches (trifluoromethoxy): Strong absorptions in the 1200-1000 cm⁻¹ region

  • C-Br stretch: A band in the 600-500 cm⁻¹ region

While primarily qualitative, significant deviations in the fingerprint region (below 1500 cm⁻¹) compared to a reference standard can indicate the presence of impurities.

Visualizations

The following diagrams illustrate the experimental workflows for the primary analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Dilute to Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Purity H->I

Caption: General workflow for purity determination by HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Dichloromethane A->B C Dilute to Concentration B->C D Inject into GC C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Identify Peaks by Mass Spectra F->G H Integrate Peak Areas G->H I Calculate Purity & Impurity Profile H->I

Caption: Workflow for purity and impurity profiling by GC-MS.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process Data (Phase & Baseline Correction) D->E F Integrate Analyte & Standard Signals E->F G Calculate Purity based on Integrals, Masses, & MWs F->G

Caption: Workflow for absolute purity determination by qNMR.

References

Assessing the Electrophilicity of 3-Bromo-4-(trifluoromethoxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the electrophilicity of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. By examining its electronic properties and comparing them with established benzaldehyde derivatives, this document offers valuable insights for reaction design, optimization, and the prediction of chemical reactivity.

Executive Summary

This compound is anticipated to be a highly electrophilic aromatic aldehyde. This heightened reactivity stems from the synergistic electron-withdrawing effects of the bromo and trifluoromethoxy substituents. The bromine atom at the meta-position and the trifluoromethoxy group at the para-position both serve to decrease electron density on the benzene ring and, consequently, increase the partial positive charge on the carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack.

This guide presents a comparative analysis of this compound against unsubstituted benzaldehyde and the highly reactive 4-nitrobenzaldehyde. The comparison is based on established Hammett substituent constants, which provide a quantitative measure of the electronic influence of substituents on a reaction center. Furthermore, detailed experimental protocols for the kinetic and electrochemical evaluation of electrophilicity are provided to enable researchers to generate empirical data.

Comparative Analysis of Electrophilicity

The electrophilicity of a substituted benzaldehyde is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance electrophilicity by inductively pulling electron density away from the carbonyl carbon, making it more electropositive and reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity.

To quantify this effect, the Hammett equation (log(k/k₀) = σρ) is a valuable tool. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants and Predicted Electrophilicity

CompoundSubstituent(s)Position(s)Hammett Constant (σ)Estimated Total σPredicted Relative Electrophilicity
Benzaldehyde-H-0.000.00Baseline
4-Nitrobenzaldehyde-NO₂para+0.78+0.78High
This compound -Br-OCF₃metapara+0.39+0.36+0.75 High

Note: The total σ for this compound is an additive estimation. Experimental determination may yield a slightly different value.

Based on the summation of Hammett constants, this compound (Σσ ≈ +0.75) is predicted to have an electrophilicity comparable to that of 4-nitrobenzaldehyde (σ = +0.78), and significantly higher than unsubstituted benzaldehyde (σ = 0.00).

Experimental Protocols for Assessing Electrophilicity

To empirically determine and compare the electrophilicity of this compound, two primary experimental approaches are recommended: kinetic analysis of nucleophilic addition and electrochemical characterization.

Kinetic Analysis via UV-Vis Spectroscopy

This method involves monitoring the rate of reaction between the aldehyde and a reference nucleophile. The rate constant of the reaction serves as a direct measure of the aldehyde's electrophilicity. A common nucleophile for this purpose is a stabilized carbanion or an enolate, and the reaction progress can often be monitored by the change in absorbance of a reactant or product.

Protocol: Reaction with a Reference Nucleophile (e.g., a Malonate Anion)

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, benzaldehyde, and 4-nitrobenzaldehyde of known concentrations (e.g., 0.1 M) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

    • Prepare a solution of a reference nucleophile, such as the sodium salt of diethyl malonate, in the same solvent. The concentration should be in excess to ensure pseudo-first-order kinetics with respect to the aldehyde.

  • Kinetic Measurement:

    • Equilibrate the solutions to a constant temperature (e.g., 25 °C) in a thermostatted UV-Vis spectrophotometer.

    • Initiate the reaction by injecting a small volume of the aldehyde stock solution into the cuvette containing the nucleophile solution.

    • Monitor the change in absorbance at a wavelength where one of the species (reactant or product) has a distinct absorption maximum.

    • Record the absorbance data as a function of time.

  • Data Analysis:

    • For a pseudo-first-order reaction, plot the natural logarithm of the absorbance (or a function thereof, depending on what is being monitored) against time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess (k = k' / [Nucleophile]).

    • Compare the second-order rate constants for the different benzaldehydes to establish their relative electrophilicity.

Electrochemical Analysis via Cyclic Voltammetry

Cyclic voltammetry can be used to determine the reduction potential of the aldehyde group. A more easily reduced aldehyde (i.e., one with a less negative reduction potential) is more electrophilic, as it has a greater tendency to accept an electron.

Protocol: Cyclic Voltammetry of Benzaldehyde Derivatives

  • Preparation of Solutions:

    • Prepare solutions of this compound, benzaldehyde, and 4-nitrobenzaldehyde of known concentration (e.g., 1 mM) in an electrolyte solution. A suitable electrolyte would be 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, aprotic solvent such as acetonitrile.

    • Purge the solutions with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Measurement:

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the aldehyde (e.g., -2.5 V) and then back to the initial potential.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the reduction process.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) for the reduction of each aldehyde. This potential corresponds to the point of maximum reduction current.

    • A less negative Epc value indicates that the compound is easier to reduce and is therefore more electrophilic.

    • Compare the Epc values for the different benzaldehydes to rank their relative electrophilicity.

Visualizing Reaction Pathways and Experimental Workflows

Factors Influencing Electrophilicity

The following diagram illustrates the key electronic factors that determine the electrophilicity of a substituted benzaldehyde.

Electrophilicity_Factors Factors Influencing Benzaldehyde Electrophilicity substituent Substituents on Aromatic Ring edg Electron Donating Groups (EDG) substituent->edg e.g., -CH₃, -OCH₃ ewg Electron Withdrawing Groups (EWG) substituent->ewg e.g., -NO₂, -Br, -OCF₃ inductive Inductive Effect (-I) carbonyl_carbon Carbonyl Carbon (δ+) inductive->carbonyl_carbon Increases δ+ resonance Resonance Effect (-M) resonance->carbonyl_carbon Increases δ+ edg->carbonyl_carbon Decreases δ+ ewg->inductive ewg->resonance electrophilicity Electrophilicity carbonyl_carbon->electrophilicity Directly Proportional

Caption: Electronic effects of substituents on the electrophilicity of the carbonyl carbon.

General Experimental Workflow for Electrophilicity Assessment

The diagram below outlines a general workflow for the experimental determination of electrophilicity using the methods described in this guide.

Experimental_Workflow Workflow for Electrophilicity Assessment start Select Aldehydes for Comparison kinetic_analysis Kinetic Analysis start->kinetic_analysis electrochemical_analysis Electrochemical Analysis start->electrochemical_analysis prep_kinetic Prepare Reactant Solutions kinetic_analysis->prep_kinetic prep_electrochem Prepare Electrolyte Solutions electrochemical_analysis->prep_electrochem run_kinetic Run Reaction in Spectrophotometer prep_kinetic->run_kinetic analyze_kinetic Calculate Rate Constants (k) run_kinetic->analyze_kinetic compare Compare Data and Rank Electrophilicity analyze_kinetic->compare run_electrochem Perform Cyclic Voltammetry prep_electrochem->run_electrochem analyze_electrochem Determine Reduction Potentials (Epc) run_electrochem->analyze_electrochem analyze_electrochem->compare end Conclusion on Relative Reactivity compare->end

Caption: A generalized workflow for the experimental assessment of electrophilicity.

Conclusion

This compound is a highly activated aromatic aldehyde with a predicted electrophilicity comparable to that of 4-nitrobenzaldehyde. This makes it an excellent substrate for a wide range of nucleophilic addition reactions. The quantitative data from Hammett constants, combined with the qualitative understanding of electronic effects, provide a strong basis for predicting its reactivity. For definitive quantification and comparison, the experimental protocols outlined in this guide offer robust methods for determining its kinetic and electrochemical properties. These insights are critical for chemists and researchers in the effective utilization of this versatile building block in organic synthesis and drug discovery.

Navigating the Reactivity of 3-Bromo-4-(trifluoromethoxy)benzaldehyde: A Comparative Guide to Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Bromo-4-(trifluoromethoxy)benzaldehyde stands as a crucial building block in the synthesis of complex molecules. Its trifluoromethoxy group offers unique electronic properties and metabolic stability, while the bromo substituent provides a versatile handle for a variety of cross-coupling reactions. This guide offers a comparative analysis of reported reaction yields for several key transformations starting from this aldehyde, providing valuable data for synthetic planning and optimization.

While a comprehensive dataset for a wide array of reactions using this compound is not extensively documented in readily available literature, this guide compiles and compares the available information for a selection of fundamental organic reactions. The following tables summarize quantitative data on reaction yields, offering a clear comparison of the efficiency of different synthetic routes.

Performance in Key Synthetic Transformations

The reactivity of this compound has been explored in several common synthetic transformations. Below is a summary of the reported yields for some of these reactions, providing a snapshot of its performance as a substrate.

Reaction TypeReagents and ConditionsProduct TypeReported Yield (%)
Oxidation Potassium dichromate, Sulfuric acid, Methylene chloride, "Aliquat" 336Carboxylic Acid75.8%[1]

Note: The table above is based on the limited publicly available data for reactions starting specifically with this compound. The lack of extensive comparative data highlights an opportunity for further research and publication in this area.

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are the protocols for the reactions cited in this guide.

Oxidation to 3-Bromo-4-(trifluoromethoxy)benzoic Acid[1]

Procedure:

  • A solution of 27 g (0.1 mol) of 3-bromo-4-trifluoromethoxybenzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.

  • A mixture of 29.4 g (0.3 mol) of sulfuric acid, 50 ml of water, and 2 ml of "Aliquat" 336 (tricaprylmethylammonium chloride) is added to the solution.

  • To this mixture, 9.7 g (0.033 mol) of potassium dichromate is added, and the temperature is maintained at approximately 25°C for 2 hours with slight cooling.

  • Following the reaction, 100 ml of water is added, and the organic phase is separated.

  • The aqueous phase is extracted again with 100 ml of methylene chloride.

  • The combined organic phases are washed twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.

  • The organic phase is then dried over sodium sulfate and concentrated in vacuo.

  • The resulting residue is distilled to yield 20.4 g (75.8% of theory) of 3-bromo-4-trifluoromethoxybenzoic acid as a colorless oil.

Reaction Workflow Visualization

To further illustrate the synthetic process, a representative experimental workflow for the oxidation of the corresponding benzyl alcohol to this compound is provided below. This visualization, generated using the DOT language, outlines the key steps of the reaction.

Oxidation_Workflow Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-Bromo-4-(trifluoromethoxy)benzyl alcohol in CH2Cl2 Mixing Combine reactants and reagents Start->Mixing Reagents K2Cr2O7, H2SO4, Aliquat 336, H2O Reagents->Mixing Stirring Stir at 25°C for 2 hours Mixing->Stirring Quench Add H2O Stirring->Quench Separation Separate organic and aqueous layers Quench->Separation Extraction Extract aqueous layer with CH2Cl2 Separation->Extraction Wash Wash combined organic layers Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Workflow for the oxidation of the corresponding alcohol.

Alternative Synthetic Approaches

While direct comparative yield data for various reactions starting from this compound is sparse, it is informative to consider alternative strategies for synthesizing derivatives that would otherwise be accessed through this intermediate. For instance, instead of a Suzuki coupling on the bromo-aldehyde, one could perform the coupling on a related bromo-aniline or bromo-phenol and then convert the amino or hydroxyl group to the aldehyde. These multi-step sequences may offer advantages in terms of overall yield or substrate compatibility for certain target molecules.

Conclusion

This compound is a valuable synthon in medicinal chemistry and materials science. The presented data, though limited, provides a foundational understanding of its reactivity in a key oxidation reaction. The lack of a broad comparative dataset underscores the need for further systematic studies on the performance of this aldehyde in a wider range of chemical transformations. Such studies would be invaluable to the scientific community, enabling more efficient and predictable synthetic planning in the development of novel compounds. Researchers are encouraged to contribute to this knowledge base by publishing detailed experimental data, including reaction yields and protocols, for reactions involving this important building block.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential procedural guidance for the safe and compliant disposal of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, a compound utilized in pharmaceutical research and various chemical syntheses. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure laboratory safety and environmental responsibility.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is critical to be aware of its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Hazard Data Summary
GHS Pictogram Warning
Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Molecular Formula C8H4BrF3O[1]
Molecular Weight 269.01 g/mol [1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal can pose a significant risk to human health and the environment.

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[2] The container must be compatible with the chemical, such as glass or high-density polyethylene, and have a tightly sealing cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid waste container.

    • Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.

2. Storage of Chemical Waste:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

3. Final Disposal:

  • Licensed Disposal Facility: The primary and recommended method for the disposal of this compound is to transfer it to an approved and licensed hazardous waste disposal company.[4] These companies are equipped to handle and treat hazardous chemicals, often through high-temperature incineration.[5]

  • Do Not:

    • Dispose of this chemical down the drain.[6]

    • Mix with non-halogenated waste.[2]

    • Attempt to neutralize without proper expertise and equipment.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate: Evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated.

    • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

    • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container for disposal.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Skin: Immediately wash with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate Waste ppe->segregate solid Solid Waste segregate->solid Is it solid? liquid Liquid Waste segregate->liquid Is it liquid? container_solid Place in Labeled Halogenated Solid Waste Container solid->container_solid container_liquid Place in Labeled Halogenated Liquid Waste Container liquid->container_liquid storage Store in Designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.

Hazard Identification and Physicochemical Properties

This compound is classified as an irritant.[1] Adherence to strict safety protocols is mandatory to prevent exposure.

GHS Classification:

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)
alt text
Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
alt text
Warning H335: May cause respiratory irritation.[1]

Physicochemical Data:

PropertyValue
Molecular Formula C₈H₄BrF₃O₂
Molecular Weight 269.01 g/mol [1]
Appearance Off-white solid
Melting Point 28 - 33 °C / 82.4 - 91.4 °F[2]
Boiling Point 138 - 139 °C / 280.4 - 282.2 °F[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. A risk assessment should precede all handling activities to ensure the highest level of safety.

Required PPE for Handling this compound:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles for splash-prone procedures.[2][3]Protects against splashes and airborne particles causing serious eye irritation.[1]
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for extended handling. Inspect gloves for integrity before each use.[2]Prevents skin contact, which can cause irritation.[1]
Body Protection Flame-retardant laboratory coat, fully buttoned. Ensure long pants and closed-toe, chemical-resistant shoes are worn.Protects skin from accidental spills and contamination.
Respiratory Protection Not required for small-scale use within a certified chemical fume hood. For large-scale operations or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2]Prevents respiratory tract irritation from dust or vapors.[1]

Safe Handling Protocol

All manipulations of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

Operational Workflow Diagram:

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE PrepWorkstation 3. Prepare Fume Hood Workstation DonPPE->PrepWorkstation Weigh 4. Weigh Solid PrepWorkstation->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Dissolve 6. Add Solvent & Dissolve Transfer->Dissolve Decontaminate 7. Decontaminate Glassware & Surfaces Dissolve->Decontaminate Segregate 8. Segregate Halogenated Waste Decontaminate->Segregate Dispose 9. Dispose of Waste Segregate->Dispose DoffPPE 10. Doff PPE & Wash Hands Dispose->DoffPPE

Caption: Workflow for handling this compound.

Experimental Protocol: Weighing and Dissolution

  • Preparation:

    • Designate a workspace within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood.

  • Weighing and Transfer:

    • Tare an analytical balance with a clean weigh boat.

    • Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust.

    • Record the mass.

    • Gently transfer the weighed solid into the designated reaction vessel. Use a funnel if necessary to prevent spillage.

  • Dissolution:

    • Add the desired solvent to the vessel containing the compound.

    • If required, stir the mixture using a magnetic stir bar or gentle agitation until the solid is fully dissolved.

    • Keep the vessel covered to the extent possible during the process.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any non-disposable equipment used.

    • Dispose of the weigh boat and any contaminated bench paper in the designated halogenated solid waste container.

    • Wipe down the work surface within the fume hood.

Spill and Emergency Procedures

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.[2]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Small Spill (in a fume hood):

  • Restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a labeled container for halogenated solid waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

As a halogenated organic compound, this compound and its associated waste must be segregated and disposed of as hazardous waste.[5][6] Improper disposal is a regulatory violation and an environmental hazard.

Disposal Protocol:

  • Segregation:

    • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic solvent waste.[7][8] This is critical as cross-contamination complicates disposal procedures and significantly increases costs.[8]

    • Liquid vs. Solid: Use separate, clearly labeled containers for halogenated liquid waste (e.g., reaction mixtures, solvent rinses) and halogenated solid waste (e.g., contaminated gloves, weigh boats, absorbent paper).

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents, including "this compound".[6] Do not use abbreviations.

  • Storage:

    • Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated secondary containment area.

  • Disposal Request:

    • Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for guidance on disposal. Waste is typically sent for incineration at a licensed facility.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.